molecular formula C13H11BrN2O2 B1418994 N-Benzyl-2-bromo-4-nitroaniline CAS No. 1150271-15-0

N-Benzyl-2-bromo-4-nitroaniline

Cat. No.: B1418994
CAS No.: 1150271-15-0
M. Wt: 307.14 g/mol
InChI Key: KFZNBRDIUGUIKO-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromo-4-nitroaniline is a useful research compound. Its molecular formula is C13H11BrN2O2 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Benzyl-2-bromo-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2-bromo-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-bromo-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZNBRDIUGUIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656334
Record name N-Benzyl-2-bromo-4-nitroaniline
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Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-15-0
Record name Benzenemethanamine, N-(2-bromo-4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-2-bromo-4-nitroaniline
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Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-2-bromo-4-nitroaniline (CAS No. 1150271-15-0)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-Benzyl-2-bromo-4-nitroaniline (CAS No. 1150271-15-0), a substituted aniline with potential applications in medicinal chemistry and materials science. While specific literature on this compound is limited, this document consolidates information based on established chemical principles and data from closely related analogues. It covers plausible synthetic routes, detailed characterization methodologies, potential research applications, and essential safety protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the utility of this and similar chemical scaffolds.

Introduction and Molecular Overview

N-Benzyl-2-bromo-4-nitroaniline is a multifaceted organic compound featuring a core aniline structure substituted with a benzyl group at the nitrogen, a bromine atom at the ortho position, and a nitro group at the para position. The strategic placement of these functional groups—an electron-withdrawing nitro group, a sterically influential bromine atom, and a versatile benzyl moiety—suggests a rich chemical reactivity and potential for diverse applications. The N-benzyl group, in particular, is a common motif in drug discovery, known for its ability to modulate physicochemical properties and engage in crucial cation-π interactions with biological targets[1]. This guide will explore the synthesis, characterization, and potential utility of this compound, drawing on established knowledge of related chemical structures.

Table 1: Physicochemical Properties of N-Benzyl-2-bromo-4-nitroaniline

PropertyValueSource
CAS Number 1150271-15-0
Molecular Formula C₁₃H₁₁BrN₂O₂
Molecular Weight 307.15 g/mol
IUPAC Name N-benzyl-2-bromo-4-nitroaniline[2]
Canonical SMILES C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[O-])Br[3]
Appearance (Predicted) Yellow to orange crystalline solidAnalogues
Solubility (Predicted) Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone), sparingly soluble in alcohols, and insoluble in water.Analogues

Synthesis and Purification

Proposed Synthetic Pathway: Nucleophilic N-Benzylation

The primary proposed synthesis is the N-alkylation of 2-bromo-4-nitroaniline with benzyl bromide in the presence of a non-nucleophilic base. This reaction follows a standard SN2 mechanism where the lone pair of the aniline nitrogen attacks the electrophilic benzylic carbon of benzyl bromide.

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Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2-Bromo-4-nitroaniline P N-Benzyl-2-bromo-4-nitroaniline R1->P Nucleophilic Attack R2 Benzyl Bromide R2->P Reagent Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, ACN) Reagent->P

Caption: Proposed synthetic pathway for N-Benzyl-2-bromo-4-nitroaniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system designed with in-process checks to ensure reaction completion and purity of the final product.

Materials:

  • 2-bromo-4-nitroaniline (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-nitroaniline and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve the starting materials. Stir the mixture for 10-15 minutes at room temperature.

  • Reagent Addition: Slowly add benzyl bromide to the stirring suspension. Causality: The slow addition minimizes potential side reactions and controls any exotherm.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is complete when the 2-bromo-4-nitroaniline spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Potential Side Reactions and Considerations
  • Over-alkylation: The formation of the dibenzylated product, N,N-dibenzyl-2-bromo-4-nitroaniline, is a possibility. Using a slight excess of the aniline or careful control of stoichiometry can minimize this.

  • Rearrangement: While less common under basic conditions, halogen migration in bromoanilines during alkylation has been reported[4]. Analysis of the crude product by ¹H NMR is crucial to confirm the regiochemistry of the final product.

Structural Characterization and Spectroscopic Analysis (Predicted)

Definitive spectral data for N-Benzyl-2-bromo-4-nitroaniline is not publicly available. The following predictions are based on the analysis of its constituent functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals and Features
¹H NMR - Aromatic Protons (Aniline Ring): Three protons exhibiting characteristic splitting patterns in the δ 7.0-8.5 ppm range. The proton ortho to the nitro group will be the most downfield. - Aromatic Protons (Benzyl Ring): Five protons, likely appearing as a multiplet in the δ 7.2-7.5 ppm range. - Methylene Protons (-CH₂-): A singlet or doublet (if coupled to the N-H proton) around δ 4.3-4.5 ppm. - Amine Proton (N-H): A broad singlet that may be exchangeable with D₂O, typically in the δ 5.0-6.0 ppm range.
¹³C NMR - Aromatic Carbons: Signals in the δ 110-150 ppm range. The carbon bearing the nitro group will be significantly downfield. - Methylene Carbon (-CH₂-): A signal around δ 48-50 ppm.
FT-IR (cm⁻¹) - N-H Stretch: A sharp peak around 3350-3450 cm⁻¹. - C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. - NO₂ Asymmetric Stretch: A strong band around 1500-1530 cm⁻¹. - NO₂ Symmetric Stretch: A strong band around 1330-1350 cm⁻¹. - C-Br Stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹.
Mass Spec. (EI) - Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 intensity) at m/z 306 and 308. - Major Fragments: Loss of the benzyl group (m/z 91) and fragmentation of the aniline ring.

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Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight & Formula IR FT-IR Spectroscopy Start->IR Functional Group ID Purity Purity Assessment (HPLC, Elemental Analysis) Start->Purity Quality Control Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Purity->Structure_Confirmed

Sources

An In-Depth Technical Guide to N-Benzyl-2-bromo-4-nitroaniline: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Substituted Nitroanilines

N-Benzyl-2-bromo-4-nitroaniline is a highly functionalized aromatic compound belonging to the substituted nitroaniline class. Molecules of this nature serve as critical building blocks in medicinal chemistry and materials science. The specific arrangement of a bulky N-benzyl group, a reactive bromine atom, and a strongly electron-withdrawing nitro group on the aniline scaffold creates a molecule with significant potential for further chemical modification. The nitro group can be reduced to an amine, a key step in the synthesis of many pharmaceutical agents, while the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. This guide provides a comprehensive overview of its structure, a detailed synthesis protocol grounded in established chemical principles, and a thorough discussion of the analytical techniques required for its structural verification.

Physicochemical and Structural Properties

N-Benzyl-2-bromo-4-nitroaniline is a solid at room temperature, with its properties largely dictated by the interplay of its constituent functional groups. The structural formula is presented below, followed by a table summarizing its key physicochemical characteristics.

Structural Formula:

N-Benzyl-2-bromo-4-nitroaniline Structure (Note: An illustrative, not experimentally derived, image of the chemical structure.)
PropertyValueSource/Method
IUPAC Name N-Benzyl-2-bromo-4-nitroaniline-
CAS Number 1150271-15-0Commercial Supplier Data[1]
Molecular Formula C₁₃H₁₁BrN₂O₂Calculated
Molecular Weight 307.15 g/mol Calculated
Appearance Expected to be a yellow or orange crystalline solidAnalogy to nitroaniline derivatives[2]
Solubility Likely soluble in organic solvents like ethanol, acetone, and dichloromethane; poorly soluble in water.General principles for similar compounds[2]

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most logical and established method for synthesizing N-Benzyl-2-bromo-4-nitroaniline is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. The nitro group's ability to stabilize the negative charge of the intermediate (the Meisenheimer complex) is greatest when it is positioned ortho or para to the leaving group (in this case, a halogen).

Principle of the Reaction

The synthesis involves the reaction of a di-halogenated nitrobenzene, such as 1,2-dibromo-4-nitrobenzene, with benzylamine. The benzylamine acts as the nucleophile, attacking the carbon atom bonded to the bromine at the 2-position. The bromine at this position is the more reactive leaving group due to the strong activating effect of the para-nitro group.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of similar substituted N-benzylanilines.[3] Researchers should optimize conditions as necessary.

Materials and Reagents:

  • 1,2-Dibromo-4-nitrobenzene

  • Benzylamine

  • Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup (Silica gel)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,2-dibromo-4-nitrobenzene (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (2.0-3.0 eq) to the solution, followed by the dropwise addition of benzylamine (1.1-1.2 eq). The base is crucial for scavenging the HBr byproduct generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction should be monitored by TLC, typically using a mobile phase like 20-30% ethyl acetate in hexane. The reaction is generally complete within 12-24 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine. This removes the DMF solvent and any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude N-Benzyl-2-bromo-4-nitroaniline is typically purified by one of the following methods:

  • Recrystallization: If the crude product is of reasonable purity, it can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[3]

  • Column Chromatography: For more complex mixtures, purification by flash column chromatography on silica gel is effective. A gradient of ethyl acetate in hexane is a common eluent system.[3]

Synthesis Workflow Diagram

Synthesis_Workflow Start Reactants: 1,2-Dibromo-4-nitrobenzene Benzylamine K₂CO₃ Reaction Reaction in DMF 80-100 °C, 12-24h Start->Reaction Combine & Heat Workup Aqueous Workup (Water/EtOAc Extraction) Reaction->Workup Cool & Extract Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Dry & Concentrate Product Pure N-Benzyl-2-bromo- 4-nitroaniline Purification->Product

Caption: Workflow for the synthesis and purification of N-Benzyl-2-bromo-4-nitroaniline.

Reaction Mechanism: SNAr Addition-Elimination

The synthesis proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.

  • Nucleophilic Attack (Addition): The nitrogen atom of benzylamine attacks the C2 carbon of the nitroaromatic ring, which is electron-deficient due to the inductive and resonance effects of the nitro group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group.

  • Leaving Group Departure (Elimination): The aromaticity of the ring is restored by the expulsion of the bromide ion from the C2 position. This step is typically fast.

Mechanism Diagram

SNAr_Mechanism Reactants 1,2-Dibromo-4-nitrobenzene + Benzylamine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Step 1: Addition (slow, r.d.s) Product N-Benzyl-2-bromo-4-nitroaniline + HBr Meisenheimer->Product Step 2: Elimination (fast)

Caption: The two-step Addition-Elimination mechanism for the SNAr reaction.

Structural Elucidation and Characterization

TechniqueExpected ObservationsRationale
¹H NMR ~4.5 ppm (d, 2H): Benzylic CH₂ protons, coupled to the N-H proton. ~7.2-7.4 ppm (m, 5H): Protons of the benzyl ring. ~7.0-8.2 ppm (m, 3H): Protons of the substituted aniline ring. ~6.0-7.0 ppm (broad s, 1H): N-H proton.The chemical shifts are characteristic for these types of protons. The aromatic protons on the nitroaniline ring will be distinct and show coupling patterns based on their positions relative to the bulky substituents.
¹³C NMR ~48 ppm: Benzylic CH₂ carbon. ~110-150 ppm: Aromatic carbons (12 total). Carbons attached to nitrogen and bromine will have characteristic shifts. The carbon attached to the nitro group (C4) will be significantly deshielded.The number and approximate chemical shifts of the carbon signals will confirm the carbon skeleton of the molecule.
FT-IR ~3350-3450 cm⁻¹: N-H stretching vibration. ~1500-1550 cm⁻¹ & ~1330-1370 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group. ~3030-3100 cm⁻¹: Aromatic C-H stretching. ~1600 cm⁻¹: Aromatic C=C stretching.These characteristic absorption bands provide direct evidence for the key functional groups (secondary amine, nitro group, and aromatic rings) present in the molecule.[4]
Mass Spec. Molecular Ion Peak (M⁺): Expected at m/z 306 and 308 with ~1:1 intensity, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Key Fragment: A prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the cleavage of the benzyl group.Mass spectrometry confirms the molecular weight and the presence of a single bromine atom due to the characteristic isotopic pattern.

Safety and Handling

N-Benzyl-2-bromo-4-nitroaniline and its precursors should be handled with appropriate care in a well-ventilated fume hood. Nitroaromatic compounds are often toxic and can be absorbed through the skin. The starting material, 4-bromo-2-nitroaniline, is classified as harmful if swallowed, and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Conclusion

N-Benzyl-2-bromo-4-nitroaniline represents a valuable synthetic intermediate, offering multiple avenues for chemical diversification. Its synthesis via Nucleophilic Aromatic Substitution is a robust and well-understood process, leveraging the activating properties of the nitro group. This guide provides the foundational knowledge for its preparation, purification, and characterization, enabling researchers to confidently incorporate this versatile building block into their synthetic programs for drug discovery and materials science.

References

  • S. Onar, et al. (1993). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. M.U. FEN BİLİMLERİ DERGİSİ. Available at: [Link]

  • Navin N. Bappalige, et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • National Center for Biotechnology Information (n.d.). N-benzyl-2-methyl-4-nitroaniline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). N-benzyl-4-nitroaniline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 4-Bromo-2-nitroaniline. PubChem Compound Database. Retrieved from [Link]

  • Scribd (n.d.). Che Menu. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Benzyl-2-bromo-4-nitroaniline: Synthesis, Properties, and Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-bromo-4-nitroaniline is a substituted aromatic amine that holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its unique trifunctional substitution pattern—comprising a secondary benzylic amine, a bromine atom, and a nitro group on the aniline ring—offers multiple sites for chemical modification. The electron-withdrawing nature of the nitro and bromo substituents, combined with the steric and electronic influence of the benzyl group, imparts a distinct reactivity profile to this molecule. This guide provides a comprehensive overview of the known and predicted physicochemical properties of N-Benzyl-2-bromo-4-nitroaniline, a plausible synthetic route, and an analysis of its chemical behavior based on established principles of organic chemistry.

Chemical Identity and Nomenclature

PropertyValueSource
Systematic Name N-Benzyl-2-bromo-4-nitroanilineN/A
CAS Number 1150271-15-0[1]
Molecular Formula C₁₃H₁₁BrN₂O₂[2]
Molecular Weight 307.15 g/mol [2]
SMILES O=[O-][2]
InChI Key Not availableN/A

Proposed Synthesis of N-Benzyl-2-bromo-4-nitroaniline

A plausible and direct method for the synthesis of N-Benzyl-2-bromo-4-nitroaniline is the N-alkylation of 2-bromo-4-nitroaniline with a suitable benzylating agent, such as benzyl bromide. The reaction is anticipated to proceed via a nucleophilic substitution mechanism.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions reactant1 2-Bromo-4-nitroaniline product N-Benzyl-2-bromo-4-nitroaniline reactant1->product 1. reactant2 Benzyl Bromide reactant2->product 2. hbr HBr base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., DMF) solvent->product

Caption: Proposed synthesis of N-Benzyl-2-bromo-4-nitroaniline.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-nitroaniline (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the solution. The base serves to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the hydrobromic acid byproduct.

  • Addition of Alkylating Agent: To the stirring suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reduced nucleophilicity of the starting aniline, due to the electron-withdrawing nitro and bromo groups, necessitates elevated temperatures for a reasonable reaction rate[3].

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product and dissolve the inorganic salts.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-Benzyl-2-bromo-4-nitroaniline.

Physical and Chemical Properties (Predicted)

Due to the limited availability of experimental data for N-Benzyl-2-bromo-4-nitroaniline, the following properties are predicted based on the known characteristics of analogous compounds.

PropertyPredicted ValueRationale/Comparison
Appearance Yellow to orange crystalline solidNitroanilines are typically colored solids. For example, 4-nitroaniline is a yellow powder[4].
Melting Point 100-120 °CThe starting material, 2-bromo-4-nitroaniline, has a melting point of 104-108 °C. Benzylation may slightly alter this.
Boiling Point > 350 °CHigh molecular weight and polar functional groups suggest a high boiling point.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., acetone, ethyl acetate, DMF, DMSO).The polar nitro and amine groups may allow for slight water solubility, but the overall aromatic character suggests better solubility in organic solvents. Related compounds show this trend[5].

Spectroscopic Profile (Predicted)

The structural features of N-Benzyl-2-bromo-4-nitroaniline suggest the following spectroscopic characteristics:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on both the aniline and benzyl rings. The protons on the nitro-substituted ring will be in the downfield region (δ 7.0-8.5 ppm). The benzylic methylene protons (-CH₂-) should appear as a doublet around δ 4.5-5.0 ppm, coupled to the N-H proton. The N-H proton itself would likely be a broad singlet or a triplet in the region of δ 5.0-6.0 ppm.

  • ¹³C NMR: The spectrum will display distinct signals for the 13 carbon atoms. The carbon bearing the nitro group will be significantly deshielded.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), C=C stretches of the aromatic rings (1450-1600 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the benzyl group and cleavage of the C-Br bond.

Chemical Reactivity

The reactivity of N-Benzyl-2-bromo-4-nitroaniline is governed by the interplay of its functional groups.

G cluster_reactivity Potential Reaction Sites A N-Benzyl-2-bromo-4-nitroaniline B Nitro Group (-NO₂) A->B Reduction to Amine C Amino Group (-NH-) A->C Further Alkylation/ Acylation D Bromo Substituent (-Br) A->D Nucleophilic Aromatic Substitution (SNAr)

Caption: Key reactivity sites of N-Benzyl-2-bromo-4-nitroaniline.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would yield N¹-benzyl-2-bromobenzene-1,4-diamine, a potentially valuable intermediate for the synthesis of heterocyclic compounds.

  • Reactions at the Amino Group: The secondary amine can undergo further reactions such as acylation or alkylation, although the electronic deactivation by the aromatic ring may require more forcing conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom is positioned ortho to the strongly electron-withdrawing nitro group, which activates it towards nucleophilic aromatic substitution. However, the ortho position is sterically hindered by the adjacent benzylamino group, and the amino group itself has an electronically deactivating effect on SNAr reactions[2][6]. Therefore, the reactivity of the bromine as a leaving group in SNAr is expected to be moderate.

Safety and Handling

No specific safety data sheet is publicly available for N-Benzyl-2-bromo-4-nitroaniline. The following information is inferred from the safety profiles of structurally similar compounds, such as 4-bromo-2-nitroaniline and N-benzyl-2-methyl-4-nitroaniline[4][7].

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[4][7]

    • H315: Causes skin irritation.[4][7]

    • H319: Causes serious eye irritation.[4][7]

    • H335: May cause respiratory irritation.[4][7]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

    • Store in a cool, dry place away from incompatible materials.

Potential Applications

The multifunctional nature of N-Benzyl-2-bromo-4-nitroaniline makes it a promising candidate for various applications in research and development:

  • Pharmaceutical Synthesis: It can serve as a scaffold for the synthesis of complex molecules with potential biological activity. The different functional groups allow for sequential and selective modifications.

  • Dye and Pigment Chemistry: Nitroanilines are well-established precursors in the synthesis of azo dyes[8].

  • Materials Science: The presence of a nitro group, a known electron-accepting moiety, suggests potential applications in the development of nonlinear optical (NLO) materials and other functional organic materials.

Conclusion

N-Benzyl-2-bromo-4-nitroaniline is a chemical entity with significant potential for applications in synthetic chemistry. While experimental data on its properties are limited, a clear profile can be constructed based on the well-understood chemistry of its constituent functional groups and related molecules. The proposed synthetic route offers a straightforward approach to its preparation, opening the door for further investigation and utilization of this versatile compound in various fields of chemical research.

References

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

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  • CP Lab Safety. (n.d.). N-Acetyl 2-bromo-4-nitroaniline, min 98%, 25 grams. Retrieved from [Link]

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N-Benzyl-2-bromo-4-nitroaniline molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Benzyl-2-bromo-4-nitroaniline: Synthesis, Characterization, and Potential Applications

Executive Summary

This technical guide provides a comprehensive overview of N-Benzyl-2-bromo-4-nitroaniline, a substituted aromatic amine with significant potential in materials science and as a synthetic intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the molecule's fundamental properties, a robust synthesis protocol, methods for rigorous characterization, and an exploration of its prospective applications. By detailing the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical and scientifically sound resource for the laboratory.

Molecular Profile and Physicochemical Properties

N-Benzyl-2-bromo-4-nitroaniline is a derivative of aniline featuring three key functional groups that dictate its chemical behavior and physical properties: a nucleophilic secondary amine, a strongly electron-withdrawing nitro group, and a halogen (bromo) substituent. This specific arrangement creates a "push-pull" electronic system, which is a common motif in molecules designed for applications in nonlinear optics (NLO).

The molecular formula for N-Benzyl-2-bromo-4-nitroaniline is C₁₃H₁₁BrN₂O₂. Based on this, the precise molecular weight and other critical properties can be calculated and are summarized below.

PropertyValueSource
IUPAC Name N-Benzyl-2-bromo-4-nitroaniline-
Molecular Formula C₁₃H₁₁BrN₂O₂-
Molecular Weight 307.15 g/mol Calculated
Exact Mass 306.0004 g/mol Calculated
Appearance Expected to be a yellow or orange solidInferred from analogs[1]
CAS Number Not assigned-

Chemical Structure:

Figure 1. 2D structure of N-Benzyl-2-bromo-4-nitroaniline.

Synthesis Protocol: N-Benzylation of 2-bromo-4-nitroaniline

The synthesis of N-Benzyl-2-bromo-4-nitroaniline is most effectively achieved via nucleophilic substitution. The nitrogen atom of the starting material, 2-bromo-4-nitroaniline, acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide).

Principle and Mechanistic Rationale

The reaction proceeds via an SN2 mechanism. The primary amine of 2-bromo-4-nitroaniline is a moderately strong nucleophile. However, its reactivity is somewhat diminished by the electron-withdrawing effects of the nitro and bromo groups on the aromatic ring. To facilitate the reaction and prevent the formation of hydrobromic acid (which would protonate and deactivate the starting amine), a non-nucleophilic base is required. A weak base like potassium carbonate (K₂CO₃) is ideal as it is sufficient to neutralize the HBr byproduct, driving the reaction to completion without promoting side reactions. The choice of a polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is critical; it effectively dissolves the reactants and stabilizes the transition state of the SN2 reaction without interfering with the nucleophile.

Detailed Step-by-Step Experimental Methodology

Materials and Reagents:

  • 2-bromo-4-nitroaniline (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-nitroaniline and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1 M concentration relative to the aniline).

  • Reagent Addition: Begin stirring the suspension. Add benzyl bromide dropwise to the mixture at room temperature. The slight excess of benzyl bromide ensures complete consumption of the starting aniline.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 4-6 hours).

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and other inorganic salts.

    • Evaporate the acetonitrile under reduced pressure.

    • Dissolve the resulting crude residue in ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining salts and DMF if used.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure N-Benzyl-2-bromo-4-nitroaniline. Alternative methods like recrystallization can also be employed.[2]

Synthesis and Purification Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification Phase reactants 1. Combine: - 2-bromo-4-nitroaniline - K₂CO₃ - Acetonitrile add_benzyl 2. Add Benzyl Bromide reactants->add_benzyl reflux 3. Heat to Reflux (82°C) Monitor by TLC add_benzyl->reflux cool 4. Cool to RT reflux->cool filter_salts 5. Filter Salts cool->filter_salts concentrate 6. Evaporate Solvent filter_salts->concentrate dissolve 7. Dissolve in EtOAc concentrate->dissolve wash 8. Wash with H₂O & Brine dissolve->wash dry 9. Dry (MgSO₄) & Concentrate wash->dry chromatography 10. Column Chromatography (Silica, Hex/EtOAc) dry->chromatography product Pure N-Benzyl-2-bromo-4-nitroaniline chromatography->product

Caption: Workflow for the synthesis and purification of N-Benzyl-2-bromo-4-nitroaniline.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system, ensuring the material's integrity for subsequent research.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For N-Benzyl-2-bromo-4-nitroaniline (C₁₃H₁₁BrN₂O₂), high-resolution mass spectrometry should show a molecular ion peak [M]⁺ at m/z ≈ 306.0004 and/or a protonated peak [M+H]⁺ at m/z ≈ 307.0082. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approx. 1:1 ratio) will be visible for the molecular ion, with two peaks separated by ~2 Da.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected characteristic absorption bands include:

    • ~3350-3450 cm⁻¹ (N-H stretch, secondary amine)

    • ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹ (Asymmetric and symmetric N-O stretches of the nitro group)

    • ~3030-3100 cm⁻¹ (Aromatic C-H stretches)

    • ~1600 cm⁻¹ (Aromatic C=C bending)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

    • ¹H NMR: Expected signals would include a doublet for the benzylic CH₂ protons, a triplet or broad singlet for the N-H proton, and multiple signals in the aromatic region corresponding to the protons on both phenyl rings.

    • ¹³C NMR: The spectrum should show 13 distinct signals for the 13 unique carbon atoms in the molecule, confirming the overall carbon framework.

Potential Applications in Research and Development

Substituted nitroanilines are a well-established class of organic materials with applications in nonlinear optics (NLO).[3][4] The combination of an electron-donating group (the benzylated amine) and an electron-withdrawing group (the nitro group) across a π-conjugated system (the benzene ring) creates a significant molecular dipole and high hyperpolarizability, which are prerequisites for second-harmonic generation (SHG).

N-Benzyl-2-bromo-4-nitroaniline is a promising candidate for NLO applications, including terahertz (THz) wave generation.[3] Its structural analog, N-benzyl-2-methyl-4-nitroaniline, has been successfully grown as a single crystal and investigated for these very properties.[3] The bromo-substituent in the target molecule may further enhance its crystalline properties and NLO performance.

Beyond materials science, this compound serves as a valuable intermediate in synthetic chemistry. The nitro group can be readily reduced to an amine, providing a handle for further functionalization in the development of novel dyes, pharmaceutical scaffolds, or corrosion inhibitors.[1]

Safety and Handling

While specific toxicity data for N-Benzyl-2-bromo-4-nitroaniline is not available, data from structurally similar compounds should be used to inform handling procedures. Nitroaromatic compounds are often toxic and should be handled with care.

GHS Hazard Information (Inferred from Analogs[5][6]):

  • Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)

  • Signal Word: Warning

  • Potential Hazards:

    • Harmful if swallowed.

    • Causes skin and serious eye irritation.

    • May cause respiratory irritation.

    • May cause damage to organs through prolonged or repeated exposure.

Handling Recommendations:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

References

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Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Benzyl-2-bromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Aryl and heteroaryl amines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[4] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of these crucial linkages.[5][6] This reaction allows for the coupling of a wide range of amines with aryl halides and pseudohalides, overcoming the limitations of traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have a limited substrate scope.[5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the intramolecular Buchwald-Hartwig amination of N-Benzyl-2-bromo-4-nitroaniline. This particular transformation is of significant interest as it leads to the formation of a substituted dihydrophenazine, a heterocyclic scaffold with potential applications in medicinal chemistry. The presence of a strongly electron-withdrawing nitro group and the steric hindrance around the bromine atom present unique challenges that necessitate careful optimization of the reaction conditions. Through a detailed exploration of the reaction mechanism and a step-by-step protocol, this guide aims to provide both the practical knowledge and the theoretical understanding required for the successful execution of this transformation.

Mechanistic Considerations in the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5][7] Understanding these steps is crucial for troubleshooting and optimizing the reaction for a specific substrate like N-Benzyl-2-bromo-4-nitroaniline.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (N-Benzyl-2-bromo-4-nitroaniline) to a low-valent palladium(0) complex.[5][7] This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate. The rate of this step is influenced by the nature of the aryl halide and the phosphine ligand. For our substrate, the electron-withdrawing nitro group can accelerate this step.

  • Amine Coordination and Deprotonation: Following oxidative addition, the amine (in this case, the secondary benzylamine moiety) coordinates to the palladium(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[8][9] The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions, such as decomposition of the starting material or catalyst.

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired cyclic product is released from the palladium center.[4][7] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The rate of reductive elimination is often the turnover-limiting step and is heavily influenced by the steric and electronic properties of the phosphine ligand. Bulky, electron-rich ligands are known to promote this step.

The Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido - Base-H⁺X⁻ RedElim Reductive Elimination PdII_Amido->RedElim Catalyst_Regen Catalyst Regeneration RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Figure 1. A generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Design and Optimization

The successful intramolecular amination of N-Benzyl-2-bromo-4-nitroaniline requires careful consideration of several key parameters.

Choice of Catalyst and Ligand

The selection of the palladium source and the phosphine ligand is paramount for achieving high yields and good reaction kinetics.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern palladium precatalysts are often preferred due to their air and moisture stability, and their ability to readily form the active Pd(0) species in situ.[10] For this transformation, a G3 or G4 Buchwald precatalyst is a good starting point.

  • Phosphine Ligand: The choice of ligand is critical for promoting both the oxidative addition and, more importantly, the reductive elimination steps. For sterically hindered and electron-deficient substrates, bulky and electron-rich biarylphosphine ligands are generally the most effective. Ligands such as RuPhos and BrettPhos have shown broad utility in challenging C-N couplings.[11] Given the intramolecular nature of this reaction, a ligand that can accommodate the formation of the cyclic product is essential.

Selection of Base and Solvent
  • Base: A strong, non-nucleophilic base is required to deprotonate the secondary amine. Sodium tert-butoxide (NaOt-Bu) is a commonly used base in Buchwald-Hartwig aminations.[10] However, for substrates containing sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, although this may require higher reaction temperatures or longer reaction times.

  • Solvent: The choice of solvent can significantly impact the solubility of the reactants and the catalyst, as well as the overall reaction rate.[10] Aprotic, non-polar to moderately polar solvents are typically employed. Toluene and dioxane are common choices.[10] It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.

Reaction Conditions Optimization

A systematic approach to optimizing the reaction conditions is recommended. This can be summarized in the following table:

ParameterRecommended Starting PointRange for OptimizationRationale
Palladium Precatalyst (e.g., RuPhos-G3-Pd)1-5 mol%Lower catalyst loading is desirable for cost and environmental reasons.
Ligand RuPhosBrettPhos, XPhosBulky, electron-rich ligands facilitate reductive elimination.
Base NaOt-BuCs₂CO₃, K₃PO₄Strong base for deprotonation; weaker bases for sensitive substrates.
Solvent TolueneDioxane, THFAnhydrous and deoxygenated aprotic solvents are essential.
Temperature 80-100 °CRoom Temperature to 120 °CHigher temperatures can increase reaction rates but may lead to decomposition.
Concentration 0.1 M0.05 - 0.5 MHigher concentrations can favor intramolecular reactions.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the intramolecular Buchwald-Hartwig amination of N-Benzyl-2-bromo-4-nitroaniline.

Materials and Reagents
  • N-Benzyl-2-bromo-4-nitroaniline (1.0 eq)

  • Palladium Precatalyst (e.g., RuPhos-G3-Pd, 0.02 eq)

  • RuPhos (0.02 eq, if not using a precatalyst)

  • Sodium tert-butoxide (NaOt-Bu, 1.5 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Experimental Workflow

Figure 2. A workflow diagram for the experimental protocol.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-Benzyl-2-bromo-4-nitroaniline (1.0 eq), the palladium precatalyst (0.02 eq), and sodium tert-butoxide (1.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Degassing: Further degas the reaction mixture by bubbling nitrogen or argon through the solution for 5-10 minutes.

  • Heating and Stirring: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Self-Validation

A well-designed protocol should be self-validating. If the reaction does not proceed as expected, consider the following troubleshooting tips:

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of precatalyst or ensure rigorous exclusion of air and moisture.
Insufficiently strong baseSwitch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu).
Low reaction temperatureIncrease the reaction temperature in increments of 10-20 °C.
Formation of side products Catalyst decompositionLower the reaction temperature or use a more stable precatalyst.
Unwanted reactivity of the nitro groupConsider using a milder base or a different ligand system.
Hydrodehalogenation (replacement of Br with H)Ensure the solvent and reagents are completely anhydrous.

Conclusion

The intramolecular Buchwald-Hartwig amination of N-Benzyl-2-bromo-4-nitroaniline is a powerful method for the synthesis of a valuable heterocyclic scaffold. By understanding the underlying mechanistic principles and carefully optimizing the reaction parameters—particularly the choice of catalyst, ligand, and base—researchers can achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided in these application notes serve as a robust starting point for scientists in both academic and industrial settings to successfully implement this important transformation in their synthetic endeavors.

References

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The Strategic Versatility of N-Benzyl-2-bromo-4-nitroaniline in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N-Benzyl-2-bromo-4-nitroaniline stands as a pivotal precursor in the architecting of complex heterocyclic frameworks, which are the cornerstones of numerous pharmaceutical agents and functional materials. This technical guide provides an in-depth exploration of synthetic strategies leveraging this versatile starting material. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the synthesis of diverse heterocyclic systems, including benzimidazoles and phenazines. The causality behind experimental choices, troubleshooting insights, and the validation of each protocol are central to this guide, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug discovery.

Introduction: The Significance of N-Benzyl-2-bromo-4-nitroaniline

The strategic placement of a bromo, a nitro, and a benzylamino group on the aniline scaffold makes N-Benzyl-2-bromo-4-nitroaniline a highly valuable and versatile starting material in heterocyclic synthesis. Each functional group offers a distinct handle for chemical manipulation, enabling a variety of cyclization strategies. The bromo substituent is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, the nitro group can be readily reduced to an amino group to facilitate condensation and cyclization reactions, and the benzyl group can participate in cyclization or be removed if desired. This multifunctionality allows for the construction of a diverse array of heterocyclic cores, which are prevalent in medicinally important compounds.

Synthetic Strategy I: Reductive Cyclization to Form Benzimidazole Scaffolds

One of the primary synthetic routes accessible from N-Benzyl-2-bromo-4-nitroaniline involves the reductive cyclization of its N-acylated derivatives to furnish benzimidazole structures. Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Mechanistic Rationale

The synthesis of 2-aryl-1-hydroxybenzimidazoles from N-acylated N-benzyl-o-nitroaniline derivatives proceeds through a base-mediated intramolecular cyclization. The reaction is initiated by the deprotonation of the amide nitrogen, followed by nucleophilic attack of the resulting anion onto the nitro group. Subsequent rearrangement and elimination steps lead to the formation of the benzimidazole N-oxide, which can then be reduced to the corresponding benzimidazole or exist as the 1-hydroxybenzimidazole tautomer. The choice of the acyl group and the reaction conditions can influence the reaction pathway and the final product. For instance, the cyclization of N-acetyl and N-benzoyl derivatives of N-benzyl-o-nitroaniline with sodium methoxide in methanol has been shown to yield 2-aryl-1-hydroxybenzimidazoles[1][2].

dot

cluster_0 Synthesis of 2-Aryl-1-hydroxybenzimidazoles Start N-Acyl-N-benzyl-o-nitroaniline Base Sodium Methoxide (Base) Start->Base Reaction with Deprotonation Deprotonation of Amide Nitrogen Base->Deprotonation Nucleophilic_Attack Intramolecular Nucleophilic Attack on Nitro Group Deprotonation->Nucleophilic_Attack Intermediate Cyclic Intermediate Nucleophilic_Attack->Intermediate Rearrangement Rearrangement & Elimination Intermediate->Rearrangement Product 2-Aryl-1-hydroxybenzimidazole Rearrangement->Product

Caption: Mechanistic pathway for benzimidazole synthesis.

Experimental Protocol: Synthesis of N-Benzoyl-N-benzyl-2-bromo-4-nitroaniline

Objective: To acylate N-Benzyl-2-bromo-4-nitroaniline in preparation for cyclization.

Materials:

  • N-Benzyl-2-bromo-4-nitroaniline

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve N-Benzyl-2-bromo-4-nitroaniline (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzoyl-N-benzyl-2-bromo-4-nitroaniline.

Experimental Protocol: Cyclization to 2-Phenyl-1-hydroxy-5-bromo-7-nitrobenzimidazole

Objective: To synthesize the benzimidazole core via intramolecular cyclization.

Materials:

  • N-Benzoyl-N-benzyl-2-bromo-4-nitroaniline

  • Sodium methoxide

  • Methanol, anhydrous

  • Ammonium chloride solution, saturated aqueous

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve N-benzoyl-N-benzyl-2-bromo-4-nitroaniline (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a solution of sodium methoxide in methanol (3.0 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-phenyl-1-hydroxy-5-bromo-7-nitrobenzimidazole.

Reactant Product Yield (%) Key Considerations
N-Benzoyl-N-benzyl-2-bromo-4-nitroaniline2-Phenyl-1-hydroxy-5-bromo-7-nitrobenzimidazole60-70%Anhydrous conditions are crucial for the success of the cyclization step.

Synthetic Strategy II: Reductive Cyclization for Phenazine Synthesis

A second powerful application of N-Benzyl-2-bromo-4-nitroaniline is its conversion to phenazine derivatives. Phenazines are a class of nitrogen-containing heterocyclic compounds with significant biological activities, including antibiotic and anticancer properties[3]. The synthesis of phenazines from N-Benzyl-2-bromo-4-nitroaniline first requires the selective reduction of the 2-nitro group to an amine, followed by an oxidative cyclization.

Mechanistic Rationale

The key to this synthetic route is the selective reduction of one nitro group in the presence of another. This can be achieved using specific reducing agents under controlled conditions. For instance, sodium sulfide in the presence of ammonium chloride is known to selectively reduce the nitro group at the 2-position of N-benzyl-2,4-dinitroaniline to an amino group[4][5]. Once the ortho-amino functionality is installed, an intramolecular cyclization can be induced. This cyclization can be promoted by various methods, including transition-metal catalysis or strong base conditions, leading to the formation of a dihydrophenazine intermediate, which is then oxidized to the aromatic phenazine core.

dot

cluster_1 Phenazine Synthesis Workflow Start N-Benzyl-2,4-dinitroaniline Reduction Selective Reduction (Na2S/NH4Cl) Start->Reduction Intermediate_1 N-Benzyl-2-amino-4-nitroaniline Reduction->Intermediate_1 Cyclization Intramolecular Cyclization Intermediate_1->Cyclization Intermediate_2 Dihydrophenazine Intermediate Cyclization->Intermediate_2 Oxidation Oxidation Intermediate_2->Oxidation Product Substituted Phenazine Oxidation->Product

Caption: Workflow for the synthesis of phenazines.

Experimental Protocol: Selective Reduction to N-Benzyl-2-amino-4-nitroaniline

Objective: To selectively reduce the 2-nitro group of N-benzyl-2,4-dinitroaniline.

Materials:

  • N-Benzyl-2,4-dinitroaniline (prepared from 2,4-dinitroaniline and benzyl chloride)

  • Sodium sulfide hydrate (Na₂S·9H₂O)

  • Ammonium chloride

  • Methanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, prepare a mixture of N-benzyl-2,4-dinitroaniline (1.0 eq), ammonium chloride (3.8 eq), and sodium sulfide hydrate (3.8 eq) in methanol.

  • Heat the mixture to reflux with vigorous stirring for 45 minutes[4].

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Evaporate the methanol from the filtrate under reduced pressure.

  • Stir the resulting residue with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain N-benzyl-2-amino-4-nitroaniline[4].

Experimental Protocol: Intramolecular Cyclization to a Substituted Phenazine

Objective: To construct the phenazine ring system via intramolecular cyclization.

Materials:

  • N-Benzyl-2-amino-4-nitroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk tube, magnetic stirrer, oil bath

Procedure:

  • In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine N-benzyl-2-amino-4-nitroaniline (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium tert-butoxide (1.5 eq).

  • Add anhydrous toluene to the mixture.

  • Heat the reaction mixture in an oil bath at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the substituted phenazine.

Reactant Intermediate/Product Yield (%) Key Considerations
N-Benzyl-2,4-dinitroanilineN-Benzyl-2-amino-4-nitroaniline~73%[4]The selective reduction is a critical step and reaction time should be carefully monitored.
N-Benzyl-2-amino-4-nitroanilineSubstituted Phenazine50-65% (Estimated)The intramolecular amination is sensitive to air and moisture; strict inert conditions are necessary.

Trustworthiness and Self-Validation

The protocols detailed in this guide are designed to be self-validating. The progress of each reaction can be meticulously monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the conversion of starting materials to products. The identity and purity of the synthesized compounds should be rigorously confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

By comparing the obtained spectroscopic data with expected values and literature precedents, researchers can have high confidence in the outcome of their synthetic endeavors.

Conclusion

N-Benzyl-2-bromo-4-nitroaniline is a potent and versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The strategic positioning of its functional groups allows for the application of diverse synthetic methodologies, including reductive cyclizations and transition-metal-catalyzed intramolecular aminations. The detailed protocols provided herein offer a reliable foundation for researchers to explore the rich chemistry of this starting material and to develop novel heterocyclic structures for applications in drug discovery and materials science.

References

  • Le, H. X., Nguyen, K. D., Phan, N. T. S., & Nguyen, T. T. (2023). t-BuONa-Mediated Redox Condensation between o-Nitroanilines and Benzyl Alcohols towards 2-Phenyl Benzimidazoles under Transition-Metal-Free Conditions. ResearchGate. [Link]

  • Machin, J., Mackie, R. K., McNab, H., Reed, G. A., Sagar, A. J. G., & Smith, D. M. (1976). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides. Journal of the Chemical Society, Perkin Transactions 1, 394-399. [Link]

  • PrepChem. (n.d.). Synthesis of N-benzyl-2-amino-4-nitroaniline. PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-2-methyl-4-nitroaniline. PubChem. [Link]

  • Sci-Hub. (n.d.). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides. Sci-Hub. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Organic Chemistry Portal. [Link]

  • Thakur, V. V., Talluri, S. K., & Sudalai, A. (2003). Transition Metal-Catalyzed Regio- and Stereoselective Aminobromination of Olefins with TsNH2 and NBS as Nitrogen and Bromine Sources. Organic Letters, 5(6), 861–864. [Link]

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

  • Ayyangar, N. R., Kalkote, U. R., & Nikrad, P. V. (1982). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Chemistry Letters, 11(11), 1839–1840. [Link]

  • Semantic Scholar. (n.d.). Synthetic routes for phenazines: an overview. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-2-methyl-4-nitroaniline. PubChem. [Link]

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47–56. [Link]

  • National Center for Biotechnology Information. (n.d.). Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Traceless Benzylic C–H Amination via Bifunctional N-Aminopyridinium Intermediates. PubMed Central. [Link]

  • Blankenfeldt, W., & Parsons, J. F. (2014). The structural biology of phenazine biosynthesis. Journal of Natural Products, 77(7), 1734–1745. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. [Link]

  • Reddit. (2021, October 11). N-Benzyl-3-nitroaniline. r/crystalgrowing. [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-nitroaniline. PubChem. [Link]

  • DergiPark. (n.d.). Synthesis and Antibacterial Evaluation of Novel Benzimidazole, Benzothiazole, Benzofurane, and Naphtofurane Derivatives of Aminothiazoles. DergiPark. [Link]

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. [Link]

  • Royal Society of Chemistry. (2022). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzyl-2,4-dinitroaniline. PubChem. [Link]

Sources

Application Notes: Synthesis of Novel Dyes Using N-Benzyl-2-bromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chromophoric Potential

N-Benzyl-2-bromo-4-nitroaniline is a highly functionalized aromatic amine that serves as a versatile intermediate in the synthesis of advanced dyes. Its unique molecular architecture offers multiple reactive sites, enabling chemists to develop a diverse palette of colorants, from simple azo dyes to complex poly-aromatic structures.

The key structural features and their inherent chemical functionalities are:

  • Secondary Amine (-NH-benzyl): This group acts as a powerful auxochrome and the primary site for traditional azo coupling reactions. The bulky benzyl group can influence the final dye's solubility and fastness properties.

  • Nitro Group (-NO₂): Positioned para to the amine, this strong electron-withdrawing group is crucial for color development. It creates a significant intramolecular charge-transfer (ICT) character in the final dye molecule, which pushes the maximum absorption wavelength (λmax) towards the visible region, resulting in deep, intense colors.[1][2][3][4][5]

  • Bromo Group (-Br): Located ortho to the amine, this halogen atom serves as a strategic reactive handle. It opens a gateway to modern cross-coupling chemistries, allowing for the construction of extended π-conjugated systems that are inaccessible through diazotization chemistry alone.[6][7]

This guide provides detailed protocols for two distinct synthetic pathways that leverage the unique reactivity of N-Benzyl-2-bromo-4-nitroaniline to produce novel dye structures.

Compound Properties and Safety

A thorough understanding of the reagent's properties is paramount for safe and effective synthesis. While specific data for N-Benzyl-2-bromo-4-nitroaniline is not widely published, we can extrapolate from structurally similar compounds like 2-Bromo-4-nitroaniline and N-benzyl-2-methyl-4-nitroaniline.

PropertyValue (Estimated)Source/Analogue
Molecular Formula C₁₃H₁₁BrN₂O₂-
Molecular Weight 323.15 g/mol -
Appearance Yellow to orange crystalline solidVisual inspection of analogues
Solubility Soluble in acetone, DMF, THF; sparingly soluble in ethanol; insoluble in water.General aniline derivatives

Safety & Handling:

Substituted nitroanilines require careful handling. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[8] All manipulations should be performed within a certified chemical fume hood.[8]

GHS Hazard Statements (Anticipated based on analogues): [9][10][11]

  • H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Synthetic Pathway A: Azo Dye Formation via Electrophilic Substitution

This classical approach utilizes N-Benzyl-2-bromo-4-nitroaniline as a coupling component . Its secondary amine and activated aromatic ring readily react with an electrophilic diazonium salt to form a stable azo dye. Azo dyes are the largest class of synthetic colorants, and this method provides a direct route to intensely colored compounds.[12]

Causality of Experimental Design:

The reaction proceeds via an electrophilic aromatic substitution mechanism.[13] The diazonium salt, a potent electrophile, attacks the electron-rich aromatic ring of the coupling component. The N-benzylamino group activates the ring, directing the substitution to the para position relative to itself (and ortho to the bromine). The strong electron-withdrawing nitro group on the diazo component and the push-pull system created in the final molecule are essential for achieving a deep color.[5]

Workflow for Azo Dye Synthesis

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Work-up & Analysis A 1. Dissolve p-Nitroaniline in HCl/H₂O B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add NaNO₂ (aq) Dropwise B->C D Diazonium Salt Solution (Electrophile) C->D G 6. Add Diazonium Salt Slowly to Coupling Component D->G E 4. Dissolve N-Benzyl-2-bromo- 4-nitroaniline in Solvent F 5. Cool to 0-5 °C E->F H Crude Azo Dye Mixture G->H I 7. Filter Crude Product H->I J 8. Recrystallize from Ethanol/DMF I->J K 9. Characterize: TLC, UV-Vis, NMR J->K L Purified Azo Dye K->L

Caption: Experimental workflow for azo dye synthesis.

Protocol 1: Synthesis of a Representative Azo Dye

This protocol details the synthesis of a disperse azo dye from the diazotization of p-nitroaniline and subsequent coupling with N-Benzyl-2-bromo-4-nitroaniline.

Materials:

  • p-Nitroaniline (1.38 g, 10 mmol)

  • Concentrated HCl (3 mL)

  • Sodium Nitrite (NaNO₂) (0.70 g, 10.1 mmol)

  • N-Benzyl-2-bromo-4-nitroaniline (3.23 g, 10 mmol)

  • Acetone or DMF (50 mL)

  • Sodium Acetate (as needed)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: a. In a 250 mL beaker, suspend p-nitroaniline (1.38 g) in a mixture of concentrated HCl (3 mL) and water (10 mL).[14] b. Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.[15] c. In a separate beaker, dissolve sodium nitrite (0.70 g) in 5 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold p-nitroaniline slurry over 10-15 minutes, ensuring the temperature remains below 5 °C. e. Stir the resulting pale-yellow diazonium salt solution for an additional 15 minutes in the ice bath.

  • Azo Coupling: a. In a separate 400 mL beaker, dissolve N-Benzyl-2-bromo-4-nitroaniline (3.23 g) in 50 mL of acetone or DMF. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution from Step 1e to the N-Benzyl-2-bromo-4-nitroaniline solution with continuous stirring. d. A deep color (typically red or violet) should develop immediately. This is the characteristic electrophilic aromatic substitution reaction forming the azo linkage.[13][16] e. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion. f. If the solution is strongly acidic, slowly add a saturated solution of sodium acetate to raise the pH to 4-5, which can facilitate the coupling reaction.

  • Isolation and Purification: a. Add 100 mL of cold water to the reaction mixture to precipitate the crude dye. b. Collect the solid product by vacuum filtration using a Büchner funnel. c. Wash the filter cake thoroughly with cold water until the filtrate is colorless. d. Dry the crude product in a vacuum oven at 60 °C. e. Recrystallize the crude dye from a suitable solvent system, such as ethanol/DMF, to obtain the purified product.

  • Characterization: a. Monitor reaction progress and purity using Thin-Layer Chromatography (TLC). b. Obtain a UV-Vis spectrum of the purified dye dissolved in a suitable solvent (e.g., ethanol or DMSO) to determine its maximum absorbance (λmax).[17][18][19][20] c. Further structural confirmation can be achieved using FT-IR, ¹H-NMR, and Mass Spectrometry.[21]

Synthetic Pathway B: Advanced Dye Scaffolds via Suzuki Cross-Coupling

The bromo-substituent on N-Benzyl-2-bromo-4-nitroaniline is a key feature for advanced synthesis, enabling palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an aryl halide and an organoboron compound, is a powerful tool for extending the dye's π-conjugated system.[6][22] This extension typically results in a significant bathochromic (red) shift in the dye's absorption, leading to blue, green, or even black colorants.

Causality of Experimental Design:

The Suzuki reaction mechanism involves a catalytic cycle with a palladium complex.[23][24]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of N-Benzyl-2-bromo-4-nitroaniline.[23]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires a base (e.g., K₂CO₃) to activate the boronic acid, forming a more reactive boronate species.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[24]

Reaction Scheme: Suzuki Coupling

G reactant1 N-Benzyl-2-bromo-4-nitroaniline plus1 + catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent, Heat reactant2 Arylboronic Acid (R-B(OH)₂) product Extended π-System Dye catalyst->product

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-Benzyl-2-bromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Complexities of a Multifunctional Substrate

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] This guide focuses on a particularly challenging yet synthetically valuable substrate: N-Benzyl-2-bromo-4-nitroaniline. This molecule's utility is derived from its trifunctional nature, presenting opportunities for diverse molecular elaboration. However, the interplay of its constituent parts—a sterically demanding ortho-bromo substituent, a potentially coordinating N-benzyl group, and a strongly electron-withdrawing para-nitro group—necessitates a carefully considered approach to achieve successful cross-coupling.

The electron-deficient nature of the aryl bromide, due to the para-nitro group, generally facilitates the initial oxidative addition step, which is often rate-limiting in palladium-catalyzed cycles.[3] Conversely, the steric hindrance imposed by the ortho-bromo and N-benzyl groups can impede the approach of the palladium catalyst and the subsequent steps of the catalytic cycle. This document provides a detailed analysis of these factors and offers robust protocols for two of the most prevalent and versatile cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Strategic Considerations for N-Benzyl-2-bromo-4-nitroaniline

The successful cross-coupling of N-Benzyl-2-bromo-4-nitroaniline hinges on a rational selection of catalyst, ligand, base, and solvent. The primary challenge lies in balancing the electronic activation provided by the nitro group with the steric impediment of the ortho-substituents.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and, more critically, the ancillary ligand is paramount. For sterically hindered substrates such as this, bulky and electron-rich phosphine ligands are often required to promote both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.[2]

  • For Suzuki-Miyaura Coupling: Ligands like those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or cataCXium® A are particularly effective. These ligands create a coordinatively unsaturated and highly reactive palladium center that can accommodate the sterically demanding substrate.[4]

  • For Buchwald-Hartwig Amination: Similar bulky, electron-rich ligands are necessary. The choice of ligand can also influence the selectivity and efficiency of the C-N bond formation.

The Role of the Base: More Than Just a Proton Scavenger

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination. The selection of the base must consider the potential for side reactions, such as hydrolysis of the boronic acid or undesired reactions involving the nitro group.

  • In Suzuki Couplings: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point. The use of aqueous base solutions can sometimes accelerate the reaction, but care must be taken to avoid decomposition of the starting materials.[5]

  • In Buchwald-Hartwig Aminations: A stronger, non-nucleophilic base such as NaOtBu or LiHMDS is typically required to deprotonate the amine coupling partner.

Solvent Choice: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and catalyst system at the reaction temperature and should be compatible with the chosen base. Aprotic polar solvents are commonly employed.

  • Recommended Solvents: Dioxane, toluene, and DMF are frequently used for these types of cross-coupling reactions.[2][5] The addition of a small amount of water can be beneficial in some Suzuki-Miyaura couplings.

Visualizing the Catalytic Pathway

To better understand the intricacies of these reactions, a generalized catalytic cycle for the Suzuki-Miyaura coupling is presented below. This visualization aids in comprehending the role of each component in the reaction mixture.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., K₂CO₃) (-KX) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)₂) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of N-Benzyl-2-bromo-4-nitroaniline. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol is adapted from established procedures for the coupling of sterically hindered and electron-deficient aryl bromides.[4][5]

Materials:

  • N-Benzyl-2-bromo-4-nitroaniline

  • Arylboronic acid

  • Pd(OAc)₂

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • K₃PO₄ (finely ground)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon source

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add N-Benzyl-2-bromo-4-nitroaniline (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask containing the reactants.

  • Add enough anhydrous 1,4-dioxane to achieve a final concentration of approximately 0.1 M with respect to the N-Benzyl-2-bromo-4-nitroaniline.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂A common and reliable Pd(II) source that is readily reduced in situ.
Ligand SPhosA bulky, electron-rich biarylphosphine ligand effective for hindered substrates.
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation.
Solvent 1,4-DioxaneA common aprotic solvent for Suzuki couplings with good solvating properties.
Temperature 100 °CElevated temperature is often necessary to overcome steric hindrance.
Protocol 2: Buchwald-Hartwig Amination with Primary or Secondary Amines

This protocol is based on standard conditions for the amination of electron-deficient aryl bromides.

Materials:

  • N-Benzyl-2-bromo-4-nitroaniline

  • Amine coupling partner (primary or secondary)

  • Pd₂(dba)₃

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • NaOtBu (Sodium tert-butoxide)

  • Anhydrous Toluene

  • Nitrogen or Argon source

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.015 equiv) and XPhos (0.03 equiv).

  • Add anhydrous toluene and stir for 5 minutes to form the active catalyst.

  • Add N-Benzyl-2-bromo-4-nitroaniline (1.0 equiv), the amine coupling partner (1.2 equiv), and NaOtBu (1.4 equiv).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃A stable Pd(0) source that is widely used in Buchwald-Hartwig aminations.
Ligand XPhosA highly effective bulky and electron-rich ligand for challenging aminations.
Base NaOtBuA strong, non-nucleophilic base required for amine deprotonation.
Solvent TolueneA high-boiling, non-polar solvent suitable for these reaction conditions.
Temperature 110 °CHigher temperatures are often necessary to drive the reaction to completion.

Troubleshooting and Optimization Workflow

Even with robust protocols, challenges can arise. The following workflow provides a logical approach to troubleshooting and optimizing your reaction conditions.

Troubleshooting_Workflow Start Reaction Start Check_Completion Monitor Reaction Progress (TLC, LC-MS) Start->Check_Completion Low_Conversion Low or No Conversion Check_Completion->Low_Conversion Incomplete Side_Products Significant Side Products Check_Completion->Side_Products Complex Mixture Successful_Reaction Reaction Successful Check_Completion->Successful_Reaction Complete Increase_Temp Increase Temperature (e.g., to 120 °C) Low_Conversion->Increase_Temp Change_Ligand Screen Different Ligands (e.g., RuPhos, cataCXium A) Low_Conversion->Change_Ligand Change_Base Change Base (e.g., Cs₂CO₃ for Suzuki) Low_Conversion->Change_Base Degas_Thoroughly Ensure Rigorous Degassing Low_Conversion->Degas_Thoroughly Check_Reagents Check Reagent Purity Side_Products->Check_Reagents Lower_Temp Lower Temperature Side_Products->Lower_Temp Optimize_Stoichiometry Adjust Reactant Stoichiometry Side_Products->Optimize_Stoichiometry Increase_Temp->Check_Completion Change_Ligand->Check_Completion Change_Base->Check_Completion Degas_Thoroughly->Check_Completion Check_Reagents->Check_Completion Lower_Temp->Check_Completion Optimize_Stoichiometry->Check_Completion

Caption: A decision-making workflow for troubleshooting palladium-catalyzed cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling of N-Benzyl-2-bromo-4-nitroaniline is a challenging yet achievable transformation. A judicious choice of a bulky, electron-rich phosphine ligand in combination with an appropriate base and solvent is critical for success. The protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this versatile building block. As with any complex chemical transformation, careful execution and a systematic approach to optimization are key to obtaining high yields and pure products.

References

  • Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling of Unactivated Alkyl Halides. Organic Letters, 11(8), 1773–1775. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417–1492. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Qureshi, Z., Martinez, C. C., Le, A., & De, A. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 29184-29188. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Sherry, B. D., & Fürstner, A. (2008). The Promise and Challenge of Iron-Catalyzed Cross Coupling. Accounts of Chemical Research, 41(11), 1500–1511. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Wang, D., & Ding, K. (2013). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Tetrahedron Letters, 54(39), 5345-5349. [Link]

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Application Notes and Protocols for the Column Chromatography Purification of N-benzyl-anilines

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the purification of N-benzyl-anilines using column chromatography. As a class of compounds, N-benzyl-anilines are foundational scaffolds in medicinal chemistry and materials science. Their successful synthesis is critically dependent on a robust and reproducible purification strategy. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only follow the protocol but also troubleshoot and adapt it to their specific derivatives.

The Challenge: The Basic Nature of Amines in Chromatography

The primary challenge in purifying N-benzyl-anilines, and secondary amines in general, lies in their basicity. The standard stationary phase for normal-phase column chromatography is silica gel, which has an acidic surface due to the presence of silanol groups (Si-OH).[1][2] This acidic nature leads to strong, often undesirable, interactions with basic analytes like N-benzyl-anilines.

These acid-base interactions can manifest in several problematic ways:

  • Peak Tailing: The most common issue, where the compound elutes from the column slowly and asymmetrically. This occurs because of multiple retention mechanisms—the desired polar interaction and the stronger, problematic acid-base interaction.[3][4][5] Tailing leads to poor separation from impurities and requires large volumes of solvent for complete elution.

  • Irreversible Adsorption: In some cases, the amine can bind so strongly to the acidic sites that it does not elute at all, resulting in significant yield loss.[1]

  • Compound Degradation: For sensitive molecules, the acidic environment of the silica surface can catalyze decomposition.[6]

The key to a successful purification is to mitigate these acid-base interactions. This is achieved primarily by modifying the mobile phase, a technique that is both simple and highly effective.

Strategic Overview: A Self-Validating Purification Workflow

The protocol described herein is designed as a self-validating system. It begins with analytical Thin-Layer Chromatography (TLC) to establish the ideal separation conditions, which are then translated to a preparative column. The success of the column separation is continuously monitored by TLC, providing a feedback loop that ensures a high-purity final product.

G crude Crude Reaction Mixture (N-benzyl-aniline + Impurities) tlc_dev Step 1: TLC Method Development (Find optimal Eluent & Additive) crude->tlc_dev Analyze col_prep Step 2: Column Preparation (Slurry Packing) tlc_dev->col_prep Inform loading Step 3: Sample Loading (Wet or Dry Method) col_prep->loading elution Step 4: Elution & Fraction Collection (Isocratic or Gradient) loading->elution tlc_analysis Step 5: Fraction Analysis via TLC (Identify Pure Fractions) elution->tlc_analysis Monitor combine Step 6: Combine Pure Fractions tlc_analysis->combine Guide evap Step 7: Solvent Removal (Rotary Evaporation) combine->evap product Pure N-benzyl-aniline evap->product

Caption: A self-validating workflow for N-benzyl-aniline purification.

Part 1: Method Development with Thin-Layer Chromatography (TLC)

TLC is the cornerstone of a successful column chromatography separation. It is a rapid, low-cost method to determine the optimal mobile phase (eluent) composition.[7][8]

Core Objective: To find a solvent system where the target N-benzyl-aniline has a Retention Factor (Rf) between 0.2 and 0.4 .[7][8]

  • An Rf > 0.4 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • An Rf < 0.2 indicates the compound is too strongly retained, which will require excessive solvent volumes and may lead to band broadening.

Protocol: TLC Analysis

  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Prepare Eluent: The most common eluent systems for N-benzyl-anilines are mixtures of a non-polar solvent and a moderately polar solvent. Start with the systems in the table below. Crucially, add 0.5-1% triethylamine (TEA) to your eluent mixture. TEA is a volatile competing base that neutralizes the acidic silanol sites on the silica, preventing peak tailing and providing a more accurate prediction of column behavior.[1][2]

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the prepared eluent. Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate and visualize the separated spots, typically under a UV lamp (254 nm).[8]

  • Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimize:

    • If the Rf is too high, decrease the polarity of the eluent (e.g., increase the hexane percentage).

    • If the Rf is too low, increase the polarity of the eluent (e.g., increase the ethyl acetate percentage).

Starting Eluent Systems (v/v) Polarity Notes
95:5 Hexane / Ethyl Acetate + 1% TEALowA good starting point for many N-benzyl-aniline derivatives.
90:10 Hexane / Ethyl Acetate + 1% TEALow-MediumA common and effective system.[9][10]
80:20 Hexane / Ethyl Acetate + 1% TEAMediumFor more polar N-benzyl-aniline derivatives (e.g., those with hydroxyl or nitro groups).
95:5 Dichloromethane / Methanol + 1% TEAMedium-HighUse for highly polar derivatives. Note: Methanol significantly increases solvent polarity.[1]

Part 2: Preparative Column Chromatography Protocol

Once the optimal eluent is determined, the purification can be scaled up to a preparative column.

Materials:

  • Crude N-benzyl-aniline mixture

  • Silica gel (230-400 mesh is standard for flash chromatography)[11]

  • Selected eluent system (including TEA)

  • Glass chromatography column with stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Fraction collection tubes

  • TLC supplies for monitoring

Step 1: Column Preparation (Slurry Packing)

The slurry method is highly recommended as it minimizes the chances of trapping air bubbles and ensures a homogeneously packed column, which is critical for a good separation.[8][12]

  • Select Column Size: Choose a column diameter based on the mass of crude material. A silica gel-to-crude ratio of 30:1 to 50:1 by weight is a reliable guideline.

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the outlet but does not compress too tightly.[8][13] Add a ~1 cm layer of sand on top of the plug.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar eluent until a pourable, consistent slurry is formed.

  • Pack the Column: Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Settle and Compact: Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.[8] Open the stopcock to drain some solvent, which will compact the silica bed. Never let the solvent level drop below the top of the silica bed.

  • Add Protective Layer: Once the silica has settled, add a ~1 cm layer of sand to the top. This prevents the silica bed from being disturbed during sample loading.[8]

  • Equilibrate: Pass 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated.

Step 2: Sample Loading

  • Dissolve the Sample: Dissolve the crude product in the minimum possible volume of the initial eluent. If the crude is not very soluble in the eluent, use a slightly more polar solvent like dichloromethane.

  • Load the Column: Carefully use a pipette to add the dissolved sample solution evenly to the top layer of sand.

  • Adsorb the Sample: Open the stopcock and drain the solvent until the sample solution has fully entered the sand layer, leaving no liquid above it.

  • Wash: Carefully add a small amount of fresh eluent to wash the sides of the column and the sand, again draining until the solvent level meets the sand. Repeat this wash once more.

Step 3: Elution and Fraction Collection

  • Fill the Column: Carefully fill the column with the eluent.

  • Begin Elution: Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube). For flash chromatography, gentle pressure from a compressed air line can be used to accelerate the flow rate.

  • Gradient Elution (Recommended): While an isocratic (single solvent mixture) elution can work, a gradient elution often provides superior separation. Start with a less polar mixture (e.g., 95:5 Hexane:EtOAc) to elute non-polar byproducts first. Then, gradually increase the polarity (e.g., to 90:10, then 85:15) to elute your target compound and then any more polar impurities.[7]

Step 4: Monitoring and Isolation

  • Analyze Fractions: Use TLC to analyze the collected fractions. Spot every few tubes on a single TLC plate to track the elution profile.

  • Identify and Combine: The fractions containing only the pure N-benzyl-aniline (as determined by a single spot on the TLC plate at the correct Rf) should be combined in a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[12]

The Role of Triethylamine (TEA) in Amine Purification

The addition of a small amount of a competing amine like TEA to the mobile phase is critical for the successful chromatography of basic compounds on silica gel.

Caption: Mechanism of how TEA prevents peak tailing.

Troubleshooting Guide

Problem Probable Cause Solution
Compound won't elute from the column Eluent is not polar enough; Strong acid-base interaction.Gradually increase the eluent polarity (e.g., add more ethyl acetate or a small % of methanol). Ensure TEA was added to the eluent.
Poor separation between spots Eluent is too polar; Column was overloaded.Re-develop the method using TLC with a less polar eluent system. Ensure the Rf of the target is ~0.2-0.3. Use a larger column or less crude material.
Cracked or channeled silica bed Column was packed poorly or ran dry.This column is likely unsalvageable. Repack a new column, ensuring the slurry is homogeneous and the solvent level never drops below the top of the silica bed.
Streaking/Tailing despite adding TEA Insufficient TEA; Highly basic compound.Increase the concentration of TEA to 1.5-2%. Alternatively, consider using a different stationary phase like alumina or commercially prepared amine-functionalized silica, which do not require mobile phase additives.[14][15]
Desired product co-elutes with an impurity Rf values of the two compounds are too similar in the chosen solvent system.Try a different solvent system. For example, if using Hexane/Ethyl Acetate, try a system based on Dichloromethane/Methanol or Toluene/Acetone. Different solvents can alter the selectivity of the separation.

References

  • Willson, F. G., & Wheeler, T. S. (n.d.). Benzylaniline. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US10889539B2 - Aniline purification process.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
  • The Royal Society of Chemistry. (2025, January 6). Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. Retrieved from [Link]

  • ResearchGate. (2019, March 28). Deactivation of silica gel? Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Amino (NH2) Column: How to Keep High Performance? Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). The sulphonation of N-Ethyl Benzyl Aniline. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Benzimidazolin-2-ylidene N-heterocyclic Carbene complexes of Ruthenium as a Simple Catalyst for the N-alkylation of Amines using Alcohols and Diols. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines, followed by 1,6- Conjugate Addition to para-Quinone Methides: An efficient access to unsymmetrical Diarylindolylmethanes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]

  • Chromatography Forum. (2007, September 12). severe tailing on column. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • Restek. (2013, June 20). [8] What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. Retrieved from [Link]

  • The Pharma Innovation Journal. (2019, June 23). Statistically validated chromatographic study of salicylate and aniline derivatives of NSAID. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Filo. (2024, September 29). In a Tre experiment, the best system for separating a mixture of ortho, m... Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • PubMed. (n.d.). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Retrieved from [Link]

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Application Note & Protocols: Chemoselective Reduction of the Nitro Group in N-Benzyl-2-bromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemoselective reduction of N-Benzyl-2-bromo-4-nitroaniline to its corresponding diamine, N¹-Benzyl-2-bromo-benzene-1,4-diamine. The synthesis of substituted phenylenediamines is a critical step in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The primary challenge in this specific transformation is the selective reduction of the aromatic nitro group while preserving the synthetically valuable carbon-bromine bond, which is susceptible to hydrodebromination under certain reductive conditions. This document explores several field-proven methodologies, offering in-depth protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal conditions for their specific laboratory and developmental needs.

Introduction: The Synthetic Challenge

N¹-Benzyl-2-bromo-benzene-1,4-diamine is a valuable synthetic intermediate, combining the structural features of a substituted phenylenediamine with a strategically placed bromine atom, which can serve as a handle for subsequent cross-coupling reactions. The precursor, N-Benzyl-2-bromo-4-nitroaniline, requires a robust and selective reduction of its nitro moiety. The choice of reducing agent is paramount, as many common methods for nitro reduction, particularly catalytic hydrogenation with palladium on carbon (Pd/C), can lead to the undesired cleavage of the aryl-halogen bond.[3][4] This guide focuses on methodologies that offer high chemoselectivity, ensuring the integrity of the bromine substituent.

PART 1: Strategic Considerations for Chemoselective Nitro Reduction

The central challenge is to deliver the six electrons required to reduce the nitro group to an amine without cleaving the C-Br bond.

  • Catalytic Hydrogenation: While highly efficient, catalysts like Palladium (Pd) and Platinum (Pt) are often too reactive, readily catalyzing hydrodehalogenation.[3] Raney Nickel is a viable alternative as it is generally less prone to cleaving aryl halides.[3] Careful monitoring and control of reaction conditions are essential.

  • Dissolving Metal Reductions: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in acidic or neutral media are the workhorses for this type of selective transformation.[3][5] These methods proceed via single electron transfer mechanisms and are typically highly selective for the nitro group over aryl halides. The Fe/NH₄Cl system is particularly noteworthy for its mild conditions, low cost, and favorable environmental profile compared to tin-based reagents.[6]

  • Sulfur-Based Reagents: Sodium dithionite (Na₂S₂O₄) is another effective reagent for the reduction of aromatic nitro compounds and is known for its good functional group tolerance.[7][8][9]

The diagram below illustrates the desired reaction pathway versus the potential dehalogenation side reaction.

cluster_main Reaction Pathways Start N-Benzyl-2-bromo-4-nitroaniline Desired N¹-Benzyl-2-bromo-benzene-1,4-diamine Start->Desired  Chemoselective Reduction  (e.g., Fe/NH₄Cl, SnCl₂) Side N¹-Benzyl-benzene-1,4-diamine (Dehalogenated Product) Start->Side  Non-Selective Reduction  (e.g., H₂/Pd-C)

Caption: Desired chemoselective reduction vs. undesired side reaction.

PART 2: Recommended Methodologies & Protocols

Method A: Iron-Mediated Reduction in Neutral Conditions (Fe/NH₄Cl)

Expertise & Experience: This is arguably the most robust and scalable method for this transformation. The use of iron powder is inexpensive, and the reaction is carried out in a neutral aqueous ethanol solution, buffered by ammonium chloride. This circumvents the need for strongly acidic conditions (like Sn/HCl) that can be detrimental to other functional groups. The workup is also straightforward: the resulting iron oxides are easily removed by filtration.[10] This method is highly favored in both academic and industrial settings for its reliability, cost-effectiveness, and chemoselectivity.[6][11]

Experimental Workflow Diagram:

cluster_workflow Workflow: Fe/NH₄Cl Reduction A 1. Dissolve Substrate in EtOH/H₂O B 2. Add Fe Powder & NH₄Cl Solution A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool & Quench with NaHCO₃ C->D E 5. Filter through Celite D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry, Concentrate & Purify F->G

Caption: Step-by-step workflow for the iron-mediated nitro reduction.

Detailed Protocol:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-Benzyl-2-bromo-4-nitroaniline (1.0 equiv) in a 1:1 mixture of ethanol and water.

  • Addition of Reductants: To the stirred solution, add iron powder (6.0 equiv). Then, add a solution of ammonium chloride (6.0 equiv) in water.[12]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer multiple times with the organic solvent used for washing.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N¹-Benzyl-2-bromo-benzene-1,4-diamine. The product can be further purified by column chromatography on silica gel if necessary.[12]

Method B: Stannous Chloride (SnCl₂) Reduction

Expertise & Experience: The reduction of aromatic nitro compounds using tin(II) chloride is a classic and highly reliable method that offers excellent chemoselectivity, particularly for substrates containing halogens.[3][5] The reaction is typically performed in ethanol at elevated temperatures. While effective, this method generates tin-based waste, which requires appropriate disposal procedures. It is an excellent choice for small to medium-scale laboratory syntheses where high selectivity is the primary concern.[13]

Detailed Protocol:

  • Reagent Setup: In a round-bottom flask, dissolve N-Benzyl-2-bromo-4-nitroaniline (1.0 equiv) in ethanol.

  • Addition of Reductant: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv) to the solution.[13]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: After cooling, remove the solvent under reduced pressure.

  • Neutralization & Extraction: Partition the residue between ethyl acetate and a 2M aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) to dissolve the tin salts.[13] Separate the layers and extract the aqueous phase multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography as needed.

Method C: Sodium Dithionite (Na₂S₂O₄) Reduction

Expertise & Experience: Sodium dithionite, also known as sodium hydrosulfite, is an inexpensive and safe reducing agent that works well for aromatic nitro compounds.[9] The reaction is typically run in a biphasic system (e.g., dichloromethane-water) or a mixed solvent system like acetonitrile-water.[14] This method avoids the use of heavy metals and harsh acidic conditions, making it a greener alternative. The mechanism involves a single electron transfer process.[8]

Detailed Protocol:

  • Reagent Setup: Dissolve N-Benzyl-2-bromo-4-nitroaniline (1.0 equiv) in a suitable solvent mixture such as 1:3 (v/v) acetonitrile-water or a biphasic system of dichloromethane and water.

  • Addition of Reductant: Add sodium dithionite (3-4 equiv) to the mixture. If using a biphasic system, an electron transfer catalyst like octylviologen can be added to accelerate the reaction, though it is often not strictly necessary.[14]

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC.

  • Workup: If a biphasic system was used, separate the organic layer. If a single-phase mixture was used, extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the desired product.

PART 3: Comparative Analysis of Reduction Methods

FeatureMethod A: Fe/NH₄ClMethod B: SnCl₂Method C: Na₂S₂O₄
Chemoselectivity ExcellentExcellentVery Good
Yield High to ExcellentHigh to ExcellentGood to High
Cost LowModerateLow
Scalability ExcellentGood (limited by waste)Good
Safety/Environmental Good (iron waste is relatively benign)Poor (tin waste)Good (sulfur byproducts)
Reaction Conditions Neutral, RefluxMildly Acidic (in situ), RefluxNeutral, RT to mild heating
Workup Complexity Moderate (filtration of iron sludge)Moderate (alkaline wash for tin)Simple

Conclusion

The chemoselective reduction of N-Benzyl-2-bromo-4-nitroaniline can be successfully achieved using several methodologies. For large-scale synthesis, operational simplicity, and cost-effectiveness, the iron and ammonium chloride (Fe/NH₄Cl) method is highly recommended.[10][6] For laboratory-scale synthesis where high purity and yield are paramount and waste disposal is manageable, stannous chloride (SnCl₂) reduction remains an excellent and reliable option.[13] Finally, sodium dithionite (Na₂S₂O₄) presents a valuable metal-free alternative with a favorable environmental profile.[9] The choice of method should be guided by the specific requirements of the project, including scale, available resources, and environmental considerations.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Blaser, H.-U., Steiner, H., & Studer, M. (2019). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Kuleshova, E. N., et al. (2007). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4688.
  • Naseem, K., Begum, R., & Farooqi, Z. H. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research, 24(7), 6446-6460.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Li, H., et al. (2015). Selective hydrogenation of bromonitrobenzenes over Pt/γ-Fe2O3.
  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]

  • Wang, C., et al. (2021). Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. Organic & Biomolecular Chemistry, 19(2), 359-366.
  • Wang, X., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Din, M. I., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(32), 19041-19058.
  • ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link]

  • ResearchGate. (2023). How can synthesis N1-benzylhistamine from reaction histamine with benzyl bromide?. Retrieved from [Link]

  • Petrie, M. A., & Tunoori, A. R. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • ResearchGate. (2018). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Retrieved from [Link]

  • Google Patents. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Scialdone, O., et al. (2023). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel.
  • Organic Chemistry Portal. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • CSB SJU Chemistry. (2020). A Catalytic Cycle: Hydrogenation [Video]. YouTube. Retrieved from [Link]

  • Chemical Forums. (2022). mechanism of sodium dithionite aromatic nitro reduction?. Retrieved from [Link]

  • Google Patents. (1985). 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds.
  • da Silva, A. M., et al. (2022). Evaluation of Kinetic Models for the Catalytic Hydrogenation of Levulinic Acid to γ-Valerolactone over Nickel Catalyst Supported by Titania.
  • Park, K. K., et al. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 36(33), 5943-5946.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • Štefane, B., & Požgan, F. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2018(4), M1023.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for N-Benzyl-2-bromo-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Benzyl-2-bromo-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to help optimize your reaction yields. The information herein is grounded in established chemical principles and validated experimental observations.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter during the synthesis of N-Benzyl-2-bromo-4-nitroaniline.

Issue 1: Low or No Product Yield

A common frustration in organic synthesis is a lower-than-expected yield. Several factors can contribute to this issue in the N-benzylation of 2-bromo-4-nitroaniline.

Question: My reaction has a very low yield of N-Benzyl-2-bromo-4-nitroaniline. What are the potential causes and how can I improve it?

Answer:

Low yields in this N-alkylation reaction often stem from the reduced nucleophilicity of the starting aniline and suboptimal reaction conditions. The presence of two electron-withdrawing groups (bromo and nitro) on the aniline ring significantly deactivates the amino group, making it a weaker nucleophile.[1] Here’s a systematic approach to troubleshoot this problem:

  • Inadequate Base: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the aniline or neutralize the HBr byproduct effectively, thus stalling the reaction.

    • Recommendation: Switch to a stronger base. While sodium bicarbonate might be insufficient, bases like potassium carbonate (K₂CO₃), or even stronger bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) can significantly improve the reaction rate.[1][2] It is crucial to use at least a stoichiometric amount of base, with a slight excess often being beneficial.

  • Suboptimal Temperature: The deactivation of the aniline often necessitates higher temperatures to achieve a reasonable reaction rate.

    • Recommendation: If you are running the reaction at room temperature, consider increasing the temperature. A range of 80-140°C is often effective for similar N-alkylation reactions.[1][2]

  • Improper Solvent Selection: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates.

    • Recommendation: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for SNAr reactions as they can solvate cations while leaving the nucleophile relatively free.[1][3] These solvents also typically have higher boiling points, allowing for higher reaction temperatures.

  • Reaction Time: The reaction may simply be slow due to the deactivated substrate.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after your initial reaction time, consider extending it.

  • Alternative Benzylating Agent: While benzyl bromide is commonly used, in some cases, enhancing its reactivity can be beneficial.

    • Recommendation: Adding a catalytic amount of potassium iodide (KI) can generate benzyl iodide in situ, which is a more reactive alkylating agent.[4]

Issue 2: Presence of Multiple Products (Impurity Profile)

The formation of byproducts is a frequent challenge that complicates purification and reduces the yield of the desired product.

Question: My TLC analysis shows multiple spots in the crude reaction mixture. What are the likely side products, and how can I minimize their formation?

Answer:

The most common byproduct in this reaction is the N,N-dibenzylated product. Over-alkylation can occur because the product, N-Benzyl-2-bromo-4-nitroaniline, can act as a nucleophile itself.[1][5]

  • N,N-Dibenzylation: The secondary amine product can be further alkylated by benzyl bromide to form the tertiary amine, N,N-dibenzyl-2-bromo-4-nitroaniline.

    • Minimization Strategy:

      • Stoichiometry Control: Use a slight excess of the 2-bromo-4-nitroaniline relative to the benzyl bromide (e.g., 1.1 to 1.2 equivalents of the aniline). This ensures that the benzyl bromide is the limiting reagent, reducing the likelihood of the second alkylation.[1]

      • Controlled Addition: Add the benzyl bromide dropwise to the reaction mixture rather than all at once. This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.

  • Rearrangement Products: In some cases, particularly with electron-rich bromoanilines, migration of the bromine atom can occur under basic alkylation conditions, leading to isomeric impurities.[6] While less likely with the deactivating nitro group present, it is a possibility to consider.

    • Minimization Strategy: Careful selection of the base and solvent can help suppress this. Using a milder strong base like K₂CO₃ over extremely strong bases might be beneficial.

Issue 3: Difficult Purification

Even with a successful reaction, isolating the pure product can be challenging.

Question: I am having difficulty purifying the crude product. What are the recommended methods?

Answer:

Purification of N-Benzyl-2-bromo-4-nitroaniline typically involves removing unreacted starting materials, the dibenzylated byproduct, and inorganic salts.

  • Initial Workup:

    • After the reaction is complete, it's essential to perform an aqueous workup to remove the base and any inorganic salts. Washing the organic layer with water and brine is a standard procedure.

  • Chromatography:

    • Column Chromatography: This is the most effective method for separating the desired mono-benzylated product from the starting aniline and the dibenzylated byproduct.[4] A silica gel column with a gradient elution system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is typically effective.

    • Thin-Layer Chromatography (TLC): Use TLC to determine the optimal solvent system for column chromatography before running the column.

  • Recrystallization:

    • If the crude product is relatively clean, recrystallization can be a highly effective final purification step. Common solvents for recrystallization of similar compounds include ethanol or mixtures of ethanol and water.[7]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N-Benzyl-2-bromo-4-nitroaniline.

Q1: What is the general reaction mechanism for the synthesis of N-Benzyl-2-bromo-4-nitroaniline?

A1: The reaction proceeds via a nucleophilic substitution mechanism, likely SNAr (Nucleophilic Aromatic Substitution) or a related pathway. The amino group of 2-bromo-4-nitroaniline acts as a nucleophile, attacking the benzylic carbon of benzyl bromide. The presence of a base is crucial to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the hydrobromic acid (HBr) that is formed as a byproduct.

Q2: How do the electron-withdrawing groups on the aniline ring affect the reaction?

A2: The ortho-bromo and para-nitro groups are strong electron-withdrawing groups. They decrease the electron density on the aniline ring and, more importantly, on the nitrogen atom of the amino group. This reduces the nucleophilicity of the amine, making the reaction slower and requiring more forcing conditions (e.g., higher temperature, stronger base) compared to the benzylation of unsubstituted aniline.[1]

Q3: What are the key reaction parameters to optimize for maximizing the yield?

A3: The following table summarizes the key parameters and their recommended starting points for optimization:

ParameterRecommendationRationale
Base K₂CO₃, KOtBu, or NaHStronger bases are needed to deprotonate the deactivated aniline.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the aniline.
Temperature 80 - 140 °CHigher temperatures are often required to overcome the activation energy.
Stoichiometry 1.1 - 1.2 eq. of aniline to 1 eq. of benzyl bromideMinimizes the formation of the N,N-dibenzylated byproduct.
Additive Catalytic KICan increase the rate of reaction by forming the more reactive benzyl iodide in situ.[4]

Q4: Can I use benzyl chloride instead of benzyl bromide?

A4: Yes, benzyl chloride can be used. However, benzyl bromide is generally a more reactive alkylating agent because bromide is a better leaving group than chloride. If you use benzyl chloride, you may need to use more forcing conditions (higher temperature, longer reaction time) to achieve a comparable yield.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting aniline and the formation of the product. An appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation of the spots.

III. Visualizing the Process

To further clarify the experimental workflow and potential reaction pathways, the following diagrams are provided.

Experimental Workflow for Yield Optimization

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine 2-bromo-4-nitroaniline, base, and solvent B Heat to desired temperature (e.g., 80-140 °C) A->B C Add benzyl bromide dropwise B->C D Stir for specified time C->D E Monitor progress by TLC D->E E->D If starting material remains F Aqueous workup E->F If reaction is complete G Column chromatography F->G H Recrystallization G->H I I H->I Pure N-Benzyl-2-bromo-4-nitroaniline

Caption: A typical workflow for optimizing the synthesis.

Reaction Scheme and Side Reaction

G cluster_main Main Reaction cluster_side Side Reaction (Over-alkylation) A 2-bromo-4-nitroaniline C N-Benzyl-2-bromo-4-nitroaniline A->C + B Benzyl Bromide B->C + Base D N-Benzyl-2-bromo-4-nitroaniline F N,N-Dibenzyl-2-bromo-4-nitroaniline D->F + E Benzyl Bromide E->F + Base

Caption: Desired reaction and a common side reaction.

IV. References

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES - DergiPark. Available at: [Link]

  • p-NITROBENZYL BROMIDE - Organic Syntheses. Available at: [Link]

  • Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes - PMC - NIH. Available at: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. Available at: [Link]

  • o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl - J. Chem. Soc., Perkin Trans. 1, 1976, 394-399. Available at: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. Available at: [Link]

  • (PDF) N-Benzyl-3-nitroaniline - ResearchGate. Available at: [Link]

  • N-Benzyl-3-nitroaniline : r/chemistry - Reddit. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • N-benzyl-2-methyl-4-nitroaniline | C14H14N2O2 | CID 2851650 - PubChem. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. Available at: [Link]

  • Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions - PMC. Available at: [Link]

  • 16.6: Multistep Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways - ResearchGate. Available at: [Link]

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols | ACS Catalysis - ACS Publications. Available at: [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters - ACS Publications. Available at: [Link]

  • Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews. Available at: [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - NIH. Available at: [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - Frontiers. Available at: [Link]

  • Catalytic N-Alkylation of Anilines - ResearchGate. Available at: [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination of Bromoanilines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the palladium-catalyzed cross-coupling of bromoanilines. My approach here is not to provide a rigid set of protocols, but to empower you with the causal understanding needed to diagnose and solve problems effectively. We will explore common failure modes in a question-and-answer format, grounded in mechanistic principles and field-proven strategies.

Part 1: Initial Diagnosis - My Reaction Isn't Working. Where Do I Begin?

When a Buchwald-Hartwig reaction fails, particularly with a potentially challenging substrate like a bromoaniline, a systematic approach is crucial. Before diving into re-screening every possible ligand and base, let's assess the most common and impactful variables.

Question: I have low or no conversion of my bromoaniline starting material. What are the most likely culprits?

Answer: This is the most common issue and typically points to a problem with one of the core components of the catalytic cycle. The cause can be logically diagnosed by considering the key steps: catalyst activation, oxidative addition, and reductive elimination.[1]

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow Start Reaction Failure: Low or No Conversion Check_Catalyst 1. Verify Catalyst Activity & Activation Start->Check_Catalyst Check_Reagents 2. Assess Reagent & Solvent Quality Start->Check_Reagents Check_Conditions 3. Evaluate Reaction Conditions Start->Check_Conditions Optimize_Ligand 4. Optimize Ligand/Base Combination Start->Optimize_Ligand Catalyst_Sub1 Using a pre-catalyst? (Recommended) Check_Catalyst->Catalyst_Sub1 If yes... Catalyst_Sub2 Generated in situ from Pd(OAc)₂? (Often unreliable) [5] Check_Catalyst->Catalyst_Sub2 If yes... Reagents_Sub1 Solvent degassed? (O₂ can deactivate catalyst) Check_Reagents->Reagents_Sub1 Reagents_Sub2 Base fresh & anhydrous? (Especially NaOt-Bu) Check_Reagents->Reagents_Sub2 Conditions_Sub1 Temperature sufficient? (Typically 80-110 °C) Check_Conditions->Conditions_Sub1 Conditions_Sub2 Insolubility issues? (Reagents must be dissolved) [2] Check_Conditions->Conditions_Sub2 Optimize_Sub1 Is the ligand appropriate for the amine? (e.g., BrettPhos for 1° amines) [13] Optimize_Ligand->Optimize_Sub1 Optimize_Sub2 Is the base strong enough? (Consider pKa) Optimize_Ligand->Optimize_Sub2

Caption: Initial troubleshooting workflow for failed amination.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter.

Category 1: Poor Conversion & Catalyst Issues

Question: I'm generating my catalyst in situ from a Palladium(II) source like Pd(OAc)₂ and a phosphine ligand, but the reaction is sluggish. Why?

Answer: While economically attractive, generating the active Pd(0) catalyst in situ from a Pd(II) precursor can be inefficient and unreliable.[2] The reduction of Pd(II) to Pd(0) is a critical, and often problematic, first step before the catalytic cycle can begin.[3] Amines or phosphine ligands are expected to act as the reductant, but this process can be slow or incomplete, leading to lower concentrations of the active catalyst.

Expert Recommendation: Switch to a palladium pre-catalyst. Palladacycle pre-catalysts (e.g., G3 or G4 XPhos, RuPhos, or BrettPhos Palladacycles) are designed to cleanly and rapidly generate the active, monoligated L-Pd(0) species upon exposure to a base at room temperature.[3] This ensures a higher and more consistent concentration of the active catalyst from the very start of the reaction, often allowing for lower catalyst loadings and milder reaction conditions.

Question: My reaction starts but then stalls, or I see a dark precipitate (palladium black). What's happening?

Answer: This strongly suggests catalyst deactivation. The active L-Pd(0) species is sensitive and can decompose into inactive palladium black under several circumstances:

  • Oxidative Degradation: Although the reaction requires an inert atmosphere, trace oxygen can oxidize the phosphine ligand and the Pd(0) center. Ensure your solvent is properly degassed and you are maintaining a positive pressure of an inert gas (Argon or Nitrogen).[4]

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unstable "naked" Pd(0) can agglomerate and precipitate. This is more common with less bulky or weakly binding ligands.

  • Product Inhibition: In some cases, the aniline product can coordinate too strongly to the palladium center, slowing down or halting catalyst turnover.[5]

Troubleshooting Protocol:

  • Improve Inert Atmosphere: Use freeze-pump-thaw cycles to degas the solvent instead of just bubbling with inert gas.

  • Increase Ligand:Palladium Ratio: Slightly increasing the L:Pd ratio (e.g., from 1.1:1 to 1.5:1) can sometimes suppress decomposition by favoring the ligated palladium species.

  • Switch to a More Robust Ligand: Sterically hindered biaryl phosphine ligands (the "Buchwald ligands") are specifically designed to be bulky and electron-rich. This bulkiness favors the formation of monoligated L-Pd complexes, which are often more active and stable, and it accelerates the crucial reductive elimination step.[6]

Category 2: Side Reactions & Selectivity

Question: I'm observing a significant amount of hydrodebromination (my bromoaniline is being converted to aniline). How can I prevent this?

Answer: Hydrodebromination is a common side reaction that competes with the desired C-N bond formation. It often arises from a β-hydride elimination pathway, especially when using primary alkylamines that possess β-hydrogens.[7]

Causality: After the amine coordinates to the arylpalladium(II) intermediate, two pathways are possible: reductive elimination (forms the C-N bond) or β-hydride elimination (forms an imine and a palladium-hydride species, which then leads to the reduced arene). The choice of ligand is paramount in controlling this selectivity.

Expert Recommendation:

  • Use a Bulky Ligand: Employing a sterically demanding ligand such as BrettPhos (for primary amines) or a Josiphos-type ligand can sterically hinder the conformation required for β-hydride elimination, thereby favoring the desired reductive elimination pathway.[6][7]

  • Modify the Base/Solvent: In some cases, the base can influence this pathway. Switching to a different base or solvent system may alter the outcome.

Question: I'm trying to couple a primary amine, but I'm getting a mixture of mono- and di-arylated products. How can I improve selectivity for the secondary amine product?

Answer: The desired secondary amine product can itself act as a nucleophile and react with another molecule of bromoaniline, leading to the undesired tertiary diarylamine. This is more common with electron-rich anilines and highly active catalyst systems.

Expert Recommendation:

  • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2 to 1.5 equivalents) to outcompete the product for the aryl halide.

  • Lower the Temperature: Running the reaction at the lowest temperature that still provides a reasonable rate can often improve selectivity, as the second amination is typically slower.

  • Ligand Selection: Certain ligands show higher selectivity for mono-arylation. For primary amines, ligands from the Josiphos family or specific Buchwald ligands have been shown to provide excellent selectivity.[7]

Part 3: Optimizing Key Reaction Parameters

A successful Buchwald-Hartwig amination hinges on the synergistic interplay of the ligand, base, and solvent.

Ligand Selection

The ligand is arguably the most critical variable. Its steric and electronic properties directly influence the rates of oxidative addition and reductive elimination.[8]

Amine NucleophileRecommended First-Choice Ligand(s)Rationale & Key Features
Primary Aliphatic AminesBrettPhos [4]Excellent for promoting coupling of 1° amines while minimizing β-hydride elimination and diarylation.
Secondary Aliphatic AminesRuPhos [4][9]Highly effective for a broad range of cyclic and acyclic 2° amines, often providing high turnover numbers.
Primary AnilinesXPhos or SPhos General, highly active ligands that work well for aniline nucleophiles.
Sterically Hindered AminestBuXPhos or other bulky ligandsThe increased steric bulk is necessary to facilitate the reductive elimination of hindered products.[4]
Heteroaryl AminesBrettPhos , RuPhos , or specialized ligandsThese couplings can be challenging; ligand choice is highly substrate-dependent and often requires screening.[3]
Base Selection

The base deprotonates the amine nucleophile to form the active amido species in the catalytic cycle. Its strength and solubility are key considerations.[3]

BasepKa of Conj. AcidAdvantagesDisadvantages
NaOt-Bu ~19High reaction rates, effective at lower temperatures.[4]Incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[4]
LHMDS ~26Tolerates some protic functional groups.[4]Air-sensitive solid, can be incompatible with some groups at high temperatures.[4]
K₃PO₄ ~12.3Good functional group tolerance.Slower reaction rates, may require higher temperatures or catalyst loadings.[6]
Cs₂CO₃ ~10.3Excellent functional group tolerance, good solubility in some organic solvents.[3]Often requires higher catalyst loadings and longer reaction times.[3]

Pro-Tip: The physical form of inorganic bases like K₃PO₄ matters. Grinding the base to a fine powder or adding Celite can prevent clumping and increase the surface area, leading to more reproducible results, especially on a larger scale.[3]

Part 4: The Catalytic Cycle & Mechanism

Understanding the mechanism provides the "why" behind the troubleshooting steps. The generally accepted cycle involves a Pd(0)/Pd(II) couple.

Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_Complex->Amine_Complex Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex BaseH [Base-H]⁺Br⁻ Amine_Complex->BaseH Amido_Complex->Pd0 label_RE Reductive Elimination (Rate-Limiting Step) Amido_Complex->label_RE Product Ar-NR₂ (Product) label_OA Oxidative Addition label_OA->OA_Complex label_LE Ligand Exchange label_LE->Amine_Complex label_Deprot Deprotonation label_Deprot->Amido_Complex label_RE->Product ArBr Ar-Br ArBr->label_OA Amine R₂NH Amine->label_LE Base Base Base->label_Deprot

Caption: The catalytic cycle for Buchwald-Hartwig amination.[4]

The key steps are:

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the Ar-Br bond of the bromoaniline.

  • Ligand Exchange & Deprotonation: The amine nucleophile displaces the bromide on the palladium center, and the base removes a proton from the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is often the rate-limiting step where the new C-N bond is formed, releasing the arylamine product and regenerating the L-Pd(0) catalyst. Bulky, electron-donating ligands are crucial for accelerating this step.[6]

Part 5: Standard Operating Protocols

Protocol 1: General Screening Reaction for Bromoaniline Amination

This protocol is a starting point for optimization.

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the phosphine ligand (if not using a pre-catalyst, L:Pd ratio of 1.2:1).

  • Reagent Addition: Add the bromoaniline (1.0 equiv) and the solid base (e.g., NaOt-Bu, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Amine Addition: Add degassed solvent (e.g., toluene or dioxane, ~0.2 M concentration relative to the limiting reagent) via syringe. Then, add the amine nucleophile (1.2 equiv) via syringe.

  • Heating and Monitoring: Place the reaction in a pre-heated oil bath or heating block at 80-110 °C. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues. Wash with water or brine, dry the organic layer, and concentrate in vacuo for purification.

References
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - Chemistry Corner. (2024). YouTube. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? - Reddit. (2016). Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. Available at: [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in many cases. Chemical science, 2(1), 57–68. Available at: [Link]

  • Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides with Primary Alkylamines. Organic Letters, 10(18), 4113–4116. Available at: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. Journal of the American Chemical Society, 129(30), 9412–9424. Available at: [Link]

  • Liu, X., & Hartwig, J. F. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21677–21685. Available at: [Link]

Sources

Navigating the NMR Spectrum of N-Benzyl-2-bromo-4-nitroaniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-Benzyl-2-bromo-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the interpretation of its ¹H NMR spectrum and to offer troubleshooting solutions for common experimental challenges. Our approach is rooted in a deep understanding of spectroscopic principles to ensure you can confidently and accurately characterize this complex molecule.

Understanding the Molecule: A Structural Overview

N-Benzyl-2-bromo-4-nitroaniline is a multi-substituted aromatic compound. Its structure incorporates a benzyl group attached to the nitrogen of a 2-bromo-4-nitroaniline moiety. This combination of electron-withdrawing (nitro and bromo groups) and electron-donating (amino) functionalities, along with the distinct aromatic systems, leads to a nuanced and informative ¹H NMR spectrum.

Caption: Workflow for resolving overlapping NMR signals.

Q3: I see a broad peak in my spectrum that I suspect is the NH proton. How can I confirm this?

A3: The identification of exchangeable protons like those on amines or alcohols can be confirmed with a simple experiment. [1] Protocol: D₂O Exchange

  • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The broad signal corresponding to the NH proton will disappear or significantly decrease in intensity. This is because the proton on the nitrogen will exchange with the deuterium from the D₂O, and deuterium is not observed in a standard ¹H NMR experiment. Additionally, the splitting of the CH₂ group, if it was a doublet, will collapse into a singlet.

Q4: My baseline is distorted and the peaks are not sharp. What are the likely causes?

A4: Poor peak shape and a distorted baseline are often indicative of issues with the sample preparation or the instrument's shimming.

  • Sample Preparation:

    • Insoluble Material: Ensure your compound is fully dissolved in the NMR solvent. Any suspended particles can disrupt the magnetic field homogeneity. Filter the sample if necessary.

    • Sample Concentration: A sample that is too concentrated can lead to viscosity-related line broadening. [1]Conversely, a very dilute sample will have a poor signal-to-noise ratio.

  • Instrument Shimming: The shims are coils that adjust the magnetic field to make it as homogeneous as possible. Poor shimming will result in broad, asymmetric peaks. If you are not experienced with manual shimming, use the instrument's automated shimming routine. For high-resolution spectra, especially on higher field instruments, manual shimming by an experienced user may be necessary.

Experimental Protocols

Synthesis of N-Benzyl-2-bromo-4-nitroaniline

A common method for the synthesis of N-benzylanilines is the benzylation of the corresponding aniline. [2] Materials:

  • 2-Bromo-4-nitroaniline

  • Benzyl chloride

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable solvent)

Procedure:

  • Dissolve 2-bromo-4-nitroaniline in acetonitrile in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Slowly add benzyl chloride to the reaction mixture.

  • Reflux the mixture with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. Available from: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). Available from: [Link]

  • Lumen Learning. Complex Spin-Spin Splitting Patterns. Available from: [Link]

  • Navin N. Bappalige, et al. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Available from: [Link]

  • DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available from: [Link]

Sources

Validation & Comparative

yield comparison of different synthetic routes to N-Benzyl-2-bromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the efficient and high-yield production of key intermediates is paramount. N-Benzyl-2-bromo-4-nitroaniline is a valuable building block, and its synthesis can be approached through several distinct chemical pathways. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, offering insights into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of their respective yields and practicalities.

Introduction to the Synthetic Challenge

The synthesis of N-Benzyl-2-bromo-4-nitroaniline presents a specific set of challenges. The aniline nitrogen is deactivated by two strong electron-withdrawing groups (a bromine atom and a nitro group), which can render it less nucleophilic. Furthermore, the potential for side reactions, such as over-alkylation or unexpected rearrangements, necessitates a careful selection of the synthetic strategy. This guide will explore four primary routes: direct N-benzylation, reductive amination, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Visualizing the Synthetic Pathways

cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Product 2-bromo-4-nitroaniline 2-bromo-4-nitroaniline direct_benzylation Direct N-Benzylation 2-bromo-4-nitroaniline->direct_benzylation reductive_amination Reductive Amination 2-bromo-4-nitroaniline->reductive_amination buchwald_hartwig Buchwald-Hartwig Amination 2-bromo-4-nitroaniline->buchwald_hartwig snar Nucleophilic Aromatic Substitution (SNAr) 2-bromo-4-nitroaniline->snar benzyl_bromide Benzyl Bromide benzyl_bromide->direct_benzylation benzaldehyde Benzaldehyde benzaldehyde->reductive_amination benzylamine Benzylamine benzylamine->buchwald_hartwig benzylamine->snar product N-Benzyl-2-bromo-4-nitroaniline direct_benzylation->product Moderate Yield reductive_amination->product High Yield buchwald_hartwig->product High Yield snar->product Variable Yield

Figure 1: A flowchart illustrating the four primary synthetic routes to N-Benzyl-2-bromo-4-nitroaniline from common starting materials.

Route 1: Direct N-Benzylation

Direct N-benzylation involves the reaction of 2-bromo-4-nitroaniline with a benzyl halide. While seemingly straightforward, the reduced nucleophilicity of the aniline starting material makes this a potentially challenging route.

Mechanistic Insight: This reaction typically proceeds via an SN2 mechanism, where the aniline nitrogen acts as a nucleophile, attacking the benzylic carbon and displacing the halide. The presence of two electron-withdrawing groups on the aniline ring diminishes the electron density on the nitrogen, thereby slowing down the reaction rate. To overcome this, more reactive electrophiles and additives can be employed.

Experimental Protocol (Modified from Vogel's Method[1]):

  • To a solution of 2-bromo-4-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide (0.1 eq).

  • Add benzyl bromide (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Benzyl-2-bromo-4-nitroaniline.

Yield and Considerations: The yield for this reaction is expected to be moderate . A key challenge is the potential for over-alkylation to form the N,N-dibenzyl product, especially with prolonged reaction times or excess benzyl bromide.[1] The use of benzyl bromide in conjunction with potassium iodide is crucial, as it generates the more reactive benzyl iodide in situ, which can significantly accelerate the reaction.[1] Researchers should also be aware of potential side reactions, such as the unexpected rearrangement of the bromo substituent under certain basic conditions, although this is more commonly observed with less deactivated anilines.[2]

Route 2: Reductive Amination

Reductive amination is a powerful and often high-yielding method for the formation of C-N bonds. This two-step, one-pot process involves the initial formation of an imine from 2-bromo-4-nitroaniline and benzaldehyde, followed by its immediate reduction to the desired secondary amine.

Mechanistic Insight: The reaction begins with the acid-catalyzed formation of a hemiaminal intermediate from the aniline and aldehyde, which then dehydrates to form an imine (Schiff base). A mild reducing agent, such as sodium borohydride (NaBH4), is then used to selectively reduce the imine C=N bond to the corresponding amine.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-bromo-4-nitroaniline (1.0 eq) and benzaldehyde (1.1 eq) in a solvent such as methanol or tetrahydrofuran (THF).

  • Add a catalytic amount of a mild acid, such as acetic acid, to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the imine intermediate.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Yield and Considerations: This method is anticipated to provide a high yield of N-Benzyl-2-bromo-4-nitroaniline, likely in the range of 85-95%, based on analogous reactions.[3][4] The reaction is generally clean, with the primary byproduct being benzyl alcohol from the reduction of unreacted benzaldehyde. The use of a mild reducing agent like NaBH4 is crucial to avoid the reduction of the nitro group.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[5] This method is particularly well-suited for coupling aryl halides with amines, even with challenging substrates.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated amine and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction.

Experimental Protocol:

  • To an oven-dried Schlenk flask, add 2-bromo-4-nitroaniline (1.0 eq), a palladium catalyst such as Pd2(dba)3 (1-2 mol%), and a suitable phosphine ligand like Xantphos or a biarylphosphine ligand (2-4 mol%).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous, degassed toluene or dioxane as the solvent, followed by benzylamine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Yield and Considerations: The Buchwald-Hartwig amination is expected to provide a high yield , potentially in the range of 70-90%.[6] The reaction conditions must be strictly anhydrous and anaerobic to prevent catalyst deactivation. The choice of catalyst, ligand, and base is crucial and may require optimization for this specific substrate combination.

Route 4: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a potential route where benzylamine acts as a nucleophile to directly displace the bromide from the aromatic ring. The presence of the strongly electron-withdrawing nitro group para to the bromine atom activates the ring towards nucleophilic attack.

Mechanistic Insight: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic amine attacks the carbon bearing the leaving group (bromide), forming a resonance-stabilized Meisenheimer complex.[7] In the second, typically fast step, the leaving group is expelled, and the aromaticity of the ring is restored.

Experimental Protocol:

  • In a sealed tube or a flask equipped with a reflux condenser, combine 2-bromo-4-nitroaniline (1.0 eq) and benzylamine (2.0-3.0 eq). The excess benzylamine can also act as the base.

  • A high-boiling point polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used.

  • Heat the reaction mixture to a high temperature (e.g., 100-150 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and pour it into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify by recrystallization or column chromatography.

Yield and Considerations: The yield for the SNAr reaction can be variable . While the electronic activation is favorable, the reaction often requires harsh conditions (high temperatures). A potential side reaction is the migration of the nitro group, which has been observed in analogous systems.[8] The use of a large excess of benzylamine is often necessary to drive the reaction to completion and to neutralize the HBr formed.

Comparative Summary of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Catalysts Anticipated Yield Advantages Disadvantages
Direct N-Benzylation 2-bromo-4-nitroaniline, Benzyl bromideK2CO3, KIModerateSimple setup, readily available reagents."Lethargic" reaction[1], risk of over-alkylation, potential for side reactions.[2]
Reductive Amination 2-bromo-4-nitroaniline, BenzaldehydeNaBH4, catalytic acidHigh (85-95%)High yields, mild conditions, clean reaction.[3][4]Two-step, one-pot procedure.
Buchwald-Hartwig Amination 2-bromo-4-nitroaniline, BenzylaminePd catalyst, phosphine ligand, strong baseHigh (70-90%)Broad substrate scope, high functional group tolerance.[5]Requires air- and moisture-sensitive conditions, expensive catalysts and ligands.
Nucleophilic Aromatic Substitution (SNAr) 2-bromo-4-nitroaniline, BenzylamineExcess benzylamine or other baseVariableAtom-economical, no catalyst required.Harsh reaction conditions, potential for side reactions (e.g., nitro group migration).[8]

Conclusion and Recommendations

For the synthesis of N-Benzyl-2-bromo-4-nitroaniline, reductive amination emerges as a highly recommended route due to its anticipated high yield, mild reaction conditions, and operational simplicity. The Buchwald-Hartwig amination also presents a robust and high-yielding alternative, particularly for researchers familiar with organometallic catalysis and when other methods fail.

Direct N-benzylation is a viable but likely less efficient option, which may require significant optimization to achieve satisfactory yields and minimize byproducts. Nucleophilic aromatic substitution is the least predictable of the four routes, with the potential for good yields but also the risk of side reactions and the need for harsh conditions.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity. This guide provides the foundational knowledge and experimental frameworks to make an informed decision for the successful synthesis of N-Benzyl-2-bromo-4-nitroaniline.

References

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-benzyl-2-amino-4-nitroaniline. Retrieved from [Link]

  • Jia, Y. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. (2017). PMC. Retrieved from [Link]

  • (n.d.). Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC. Retrieved from [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. Retrieved from [Link]

  • Request PDF. (n.d.). Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications. Retrieved from [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • SciELO México. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]

  • (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • NaBH4/Ga(OH)3: An Efficient Reducing System for Reductive Amination of Aldehydes. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Request PDF. (n.d.). Buchwald–Hartwig reaction: an update. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Retrieved from [Link]

  • Semantic Scholar. (n.d.). NaBH /C: A Convenient System for Reductive Amination of Aldehydes. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.